Product packaging for Benzyl Salicylate-d4(Cat. No.:)

Benzyl Salicylate-d4

Cat. No.: B569964
M. Wt: 232.27 g/mol
InChI Key: ZCTQGTTXIYCGGC-DOGSKSIHSA-N
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Description

Benzyl Salicylate-d4, also known as this compound, is a useful research compound. Its molecular formula is C14H12O3 and its molecular weight is 232.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O3 B569964 Benzyl Salicylate-d4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 2,3,4,5-tetradeuterio-6-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-13-9-5-4-8-12(13)14(16)17-10-11-6-2-1-3-7-11/h1-9,15H,10H2/i4D,5D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTQGTTXIYCGGC-DOGSKSIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC2=CC=CC=C2)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Benzyl Salicylate-d4 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzyl Salicylate-d4 is the deuterated form of Benzyl Salicylate, a naturally occurring compound found in various essential oils and widely synthesized for its use in cosmetics and fragrances.[1] This isotopically labeled version serves as a critical tool in analytical and metabolic research, particularly in studies requiring precise quantification of its non-labeled counterpart. Its primary application is as an internal standard in mass spectrometry-based methods, owing to its chemical similarity to Benzyl Salicylate while being mass-distinguishable.[2]

This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, detailed experimental protocols for its use, and a workflow diagram for its application in quantitative analysis.

Core Data and Properties

The quantitative data for this compound and its unlabeled analog are summarized below. It is important to note that while the molecular weight and formula are specific to the deuterated compound, most other physical properties are reported for the unlabeled Benzyl Salicylate and are expected to be very similar for its deuterated form.

PropertyValueReference
Chemical Name Benzyl 2-hydroxybenzoate-3,4,5,6-d4[1]
Synonyms 2-Hydroxybenzoic Acid Phenylmethyl Ester-d4; Benzyl o-Hydroxybenzoate-d4[3]
CAS Number 1219802-40-0[3]
Unlabeled CAS Number 118-58-1[4]
Molecular Formula C₁₄H₈D₄O₃[3]
Molecular Weight 232.27 g/mol
Appearance Clear, colorless to pale yellow viscous liquid[1]
Odor Faint, sweet, floral, and slightly balsamic[1]
Boiling Point 168-170 °C at 5 mm Hg[1]
Melting Point Approximately 18-20 °C[5]
Density Approximately 1.176 g/mL at 25 °C[1]
Solubility Insoluble in water; soluble in ethanol and most oils[1]

Experimental Protocols

This compound is instrumental in a variety of experimental settings, most notably in quantitative analytical methods and metabolic studies.

Quantification of Benzyl Salicylate in Skin and Hair Samples using GC-MS/MS

This protocol details the use of this compound as an internal standard for the accurate quantification of Benzyl Salicylate in biological matrices, a method crucial for human decontamination studies.[2]

1. Sample Preparation and Extraction:

  • Obtain skin and hair samples following exposure to Benzyl Salicylate.

  • Spike the samples with a known concentration of this compound to serve as an internal standard.

  • Perform a solvent extraction of the analytes from the matrix. A common solvent for this purpose is ethyl acetate.

  • The extract is then concentrated to a smaller volume to increase the analyte concentration.

2. GC-MS/MS Analysis:

  • The analysis is performed on a gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS) system.

  • Gas Chromatography (GC) Conditions: A suitable capillary column (e.g., a DB-5ms) is used to separate the analytes. The oven temperature is programmed to ramp up to ensure good separation.

  • Mass Spectrometry (MS/MS) Conditions: The mass spectrometer is operated in electron ionization (EI) mode. Multiple Reaction Monitoring (MRM) is used for quantification. The specific mass transitions are:

    • Benzyl Salicylate: Quantifier ion transition of m/z 285 → 91 and a qualifier ion transition of m/z 210 → 181.[2]

    • This compound (Internal Standard): Quantifier ion transition of m/z 289 → 91 and a qualifier ion transition of m/z 214 → 185.[2]

3. Data Analysis and Quantification:

  • A calibration curve is generated by analyzing a series of standards with known concentrations of Benzyl Salicylate and a fixed concentration of this compound.

  • The ratio of the peak area of the Benzyl Salicylate quantifier ion to the peak area of the this compound quantifier ion is plotted against the concentration of Benzyl Salicylate.

  • The concentration of Benzyl Salicylate in the unknown samples is then determined by interpolating their peak area ratios on the calibration curve.

  • This method has demonstrated high accuracy (intra-day 95.6-100.3%, inter-day 98.5-104.91%) and precision (intra-day RSD 2-13.7%, inter-day RSD 3.3-8.8%).[2] The limit of detection (LOD) and limit of quantification (LOQ) have been reported as 0.023 ng/mL and 0.23 ng/mL, respectively.[2]

In Vitro Metabolism Studies

This compound can be used in studies to investigate the metabolic fate of Benzyl Salicylate. For instance, in studies of its hydrolysis to salicylic acid.

1. Incubation with Hepatocytes:

  • Rat or human hepatocytes are thawed and their viability is confirmed.

  • Benzyl Salicylate is incubated with the hepatocytes at a specific concentration (e.g., 100 μM).

  • The reaction is stopped at various time points by adding an acid solution (e.g., 1M HCl) that also contains a known concentration of a deuterated internal standard for the metabolite, such as d4-salicylic acid.

2. Sample Purification and Analysis:

  • The samples are purified using Solid Phase Extraction (SPE) columns.

  • The purified samples are then analyzed by High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS) to measure the amount of salicylic acid formed.

  • An external calibration curve for salicylic acid is used for quantification.

3. Results:

  • These studies have shown that Benzyl Salicylate is rapidly and completely hydrolyzed to salicylic acid within 15 minutes in both rat and human hepatocytes.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

experimental_workflow Sample Skin/Hair Sample Spike Spike with This compound (Internal Standard) Sample->Spike Extract Solvent Extraction Spike->Extract Concentrate Concentrate Extract Extract->Concentrate GCMS GC-MS/MS Analysis (MRM Mode) Concentrate->GCMS PeakIntegration Peak Area Integration GCMS->PeakIntegration Ratio Calculate Peak Area Ratio (Analyte/Internal Standard) PeakIntegration->Ratio Quantification Quantify Benzyl Salicylate Ratio->Quantification Calibration Calibration Curve Calibration->Quantification metabolism_workflow Hepatocytes Rat/Human Hepatocytes Incubate Incubate with Benzyl Salicylate Hepatocytes->Incubate StopReaction Stop Reaction with Acid & Spike with d4-Salicylic Acid Incubate->StopReaction SPE Solid Phase Extraction (SPE) StopReaction->SPE LCMS HR-LC-MS Analysis SPE->LCMS Quantify Quantify Salicylic Acid LCMS->Quantify

References

An In-depth Technical Guide to Benzyl Salicylate-d4: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Benzyl Salicylate-d4, a deuterated analog of Benzyl Salicylate. This document details its application as an internal standard in analytical methodologies, outlines a probable synthesis route, and explores the biological activity of its non-deuterated counterpart. The information is presented to support researchers and professionals in the fields of analytical chemistry, drug development, and toxicology.

Core Chemical and Physical Properties

This compound is a stable, isotopically labeled form of Benzyl Salicylate, a widely used fragrance ingredient and UV absorber in cosmetic products. The incorporation of four deuterium atoms on the salicylate ring provides a distinct mass difference, making it an excellent internal standard for quantitative analysis by mass spectrometry.

This compound
PropertyValueReference
Chemical Name Benzyl 2-hydroxybenzoate-3,4,5,6-d4
Synonyms This compound; 2-Hydroxybenzoic Acid Phenylmethyl Ester-d4
CAS Number 1219802-40-0
Molecular Formula C₁₄H₈D₄O₃
Molecular Weight 232.27 g/mol
Appearance Clear Colourless to Pale Yellow Oil
Storage 2-8°C Refrigerator
Benzyl Salicylate (Non-deuterated)
PropertyValueReference
CAS Number 118-58-1
Molecular Formula C₁₄H₁₂O₃
Molecular Weight 228.24 g/mol
Appearance Colorless, viscous liquid[1]
Melting Point 24 °C[1]
Boiling Point 335 °C[1]
Density 1.179 g/cm³[1]
Refractive Index ~1.581
Solubility Slightly soluble in water; soluble in ethanol and oils.

Synthesis of this compound

The proposed synthesis workflow is illustrated below:

G Proposed Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_catalyst Catalyst cluster_product Product Salicylic Acid-d4 Salicylic Acid-d4 Esterification Esterification Salicylic Acid-d4->Esterification Benzyl Alcohol Benzyl Alcohol Benzyl Alcohol->Esterification This compound This compound Esterification->this compound Acid Catalyst (e.g., H2SO4) Acid Catalyst (e.g., H2SO4) Acid Catalyst (e.g., H2SO4)->Esterification

Proposed synthesis of this compound.

Experimental Protocol: Quantification of Benzyl Salicylate using this compound as an Internal Standard

This compound is ideally suited as an internal standard for the accurate quantification of Benzyl Salicylate in complex matrices such as skin and hair samples. The following is a detailed methodology adapted from a validated GC-MS/MS method.

Sample Preparation and Extraction
  • Spiking: To each sample, add a known concentration of this compound solution (internal standard).

  • Extraction: Perform solvent extraction of the samples. The choice of solvent will depend on the sample matrix (e.g., ethyl acetate for skin swabs).

  • Vortexing and Centrifugation: Vortex the samples to ensure thorough mixing and then centrifuge to separate the organic layer.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for GC-MS/MS analysis.

GC-MS/MS Analysis
  • Instrumentation: A gas chromatograph coupled with a triple quadrupole mass spectrometer (GC-MS/MS).

  • Ionization Mode: Electron Ionization (EI).

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

Mass Spectrometric Parameters

The following mass transitions are monitored for the quantification and confirmation of Benzyl Salicylate and its deuterated internal standard:

AnalyteTransition (m/z)Type
Benzyl Salicylate285 → 91Quantifier
210 → 181Qualifier
This compound 289 → 91 Quantifier
214 → 185 Qualifier

The workflow for this analytical method is depicted in the following diagram:

G Workflow for Quantification of Benzyl Salicylate Sample Collection (Skin/Hair) Sample Collection (Skin/Hair) Internal Standard Spiking (this compound) Internal Standard Spiking (this compound) Sample Collection (Skin/Hair)->Internal Standard Spiking (this compound) Solvent Extraction Solvent Extraction Internal Standard Spiking (this compound)->Solvent Extraction Vortex & Centrifuge Vortex & Centrifuge Solvent Extraction->Vortex & Centrifuge Evaporation & Reconstitution Evaporation & Reconstitution Vortex & Centrifuge->Evaporation & Reconstitution GC-MS/MS Analysis GC-MS/MS Analysis Evaporation & Reconstitution->GC-MS/MS Analysis Data Analysis & Quantification Data Analysis & Quantification GC-MS/MS Analysis->Data Analysis & Quantification

Analytical workflow for Benzyl Salicylate quantification.

Biological Activity of Benzyl Salicylate

While this compound is primarily used as an analytical standard, the biological activity of the non-deuterated compound is of interest in toxicology and drug development. Benzyl Salicylate has been identified as a weak endocrine disruptor, exhibiting partial agonistic activity towards the estrogen receptor alpha (ERα).

Estrogenic Signaling Pathway

The mechanism of action for estrogenic compounds involves binding to the estrogen receptor, which then translocates to the nucleus and acts as a transcription factor, modulating the expression of target genes. The simplified signaling pathway is as follows:

G Simplified Estrogenic Signaling Pathway of Benzyl Salicylate cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Benzyl Salicylate Benzyl Salicylate ERα ERα Benzyl Salicylate->ERα Binds to ERα-BS Complex ERα-BS Complex ERα->ERα-BS Complex ERα-BS Complex (Dimer) ERα-BS Complex (Dimer) ERα-BS Complex->ERα-BS Complex (Dimer) Dimerization & Translocation ERE ERE ERα-BS Complex (Dimer)->ERE Binds to Estrogen Response Element Gene Transcription Gene Transcription ERE->Gene Transcription Biological Response Biological Response Gene Transcription->Biological Response

Estrogenic signaling of Benzyl Salicylate.

It is important to note that while Benzyl Salicylate can activate this pathway, its potency is significantly lower than that of the endogenous hormone, 17β-estradiol.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of Benzyl Salicylate in various matrices. This guide provides essential technical information, including its chemical and physical properties, a proposed synthesis method, and a detailed analytical protocol for its use as an internal standard. Furthermore, an understanding of the biological activity of the parent compound, Benzyl Salicylate, is crucial for interpreting toxicological and pharmacological data. The information and diagrams presented herein are intended to serve as a valuable resource for researchers and professionals in related scientific disciplines.

References

In-Depth Technical Guide: Benzyl Salicylate-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Benzyl Salicylate-d4, a deuterated analog of Benzyl Salicylate. The inclusion of deuterium atoms offers a valuable tool for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative assays.

Core Molecular Data

The key difference between Benzyl Salicylate and its deuterated form lies in their molecular weights, a critical parameter in mass spectrometry-based analyses. The table below summarizes the molecular weights of both compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )
Benzyl SalicylateC₁₄H₁₂O₃228.24
This compoundC₁₄H₈D₄O₃232.27

The increased mass of this compound, due to the four deuterium atoms, allows for its clear differentiation from the non-deuterated form in mass spectrometric analysis. This property is fundamental to its use as an internal standard for accurate quantification of Benzyl Salicylate in complex biological matrices.

Experimental Protocol: Quantification of Benzyl Salicylate using HS-SPME-GC-MS with this compound as an Internal Standard

This protocol outlines a general procedure for the analysis of Benzyl Salicylate in a given matrix, employing Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS). This compound is used as an internal standard to ensure accuracy and precision.

1. Sample Preparation:

  • A known volume or weight of the sample matrix (e.g., plasma, tissue homogenate, environmental sample) is placed into a headspace vial.

  • A precise amount of this compound internal standard solution is added to the vial.

  • The vial is securely sealed with a septum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • The sealed vial is placed in a temperature-controlled autosampler.

  • The sample is incubated at a specific temperature (e.g., 60-80°C) for a defined period to allow the analytes to partition into the headspace.

  • An SPME fiber (e.g., polydimethylsiloxane/divinylbenzene - PDMS/DVB) is exposed to the headspace for a set time to adsorb the volatile and semi-volatile compounds, including Benzyl Salicylate and this compound.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • The SPME fiber is retracted and immediately inserted into the heated injection port of the gas chromatograph.

  • The adsorbed analytes are thermally desorbed from the fiber onto the GC column.

  • The GC column separates the compounds based on their volatility and interaction with the stationary phase. A typical temperature program would involve an initial hold at a lower temperature, followed by a ramp to a higher temperature to elute the analytes.

  • The separated compounds enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio.

  • The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Specific ions for Benzyl Salicylate and this compound are monitored.

4. Data Analysis:

  • The peak areas of the characteristic ions for both Benzyl Salicylate and this compound are integrated.

  • A calibration curve is constructed by analyzing standards with known concentrations of Benzyl Salicylate and a constant concentration of this compound.

  • The concentration of Benzyl Salicylate in the unknown sample is determined by comparing the ratio of the peak area of the analyte to the peak area of the internal standard against the calibration curve.

Biological Activity: Inhibition of the JNK/ERK/p38 Signaling Pathway

Benzyl Salicylate has been shown to inhibit the c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are crucial in regulating a variety of cellular processes, including inflammation, apoptosis, and cell growth. The inhibitory action of Benzyl Salicylate on this pathway is of significant interest in pharmacological research.

Below is a diagram illustrating the simplified JNK/ERK/p38 signaling cascade and the point of inhibition by Benzyl Salicylate.

G cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK Stimuli Stimuli Upstream_Kinases Upstream Kinases Stimuli->Upstream_Kinases MAPKKK MEKK, ASK1, etc. Upstream_Kinases->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 MKK3_6 MKK3/6 MAPKKK->MKK3_6 MEK1_2 MEK1/2 MAPKKK->MEK1_2 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 ERK ERK MEK1_2->ERK Cellular_Response Cellular Response (Inflammation, Apoptosis, etc.) JNK->Cellular_Response p38->Cellular_Response ERK->Cellular_Response Benzyl_Salicylate Benzyl Salicylate Benzyl_Salicylate->JNK Benzyl_Salicylate->p38 Benzyl_Salicylate->ERK

Figure 1: Simplified diagram of the JNK/ERK/p38 MAPK signaling pathway and inhibition by Benzyl Salicylate.

This guide provides foundational information for researchers and professionals working with this compound. The distinct molecular weight of this deuterated compound makes it an invaluable tool for quantitative analysis, while its biological activity offers avenues for further pharmacological investigation.

The Application of Isotope-Labeled Benzyl Salicylate in Scientific Research: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotope-labeled benzyl salicylate serves as a critical tool in a variety of scientific disciplines, particularly in pharmacology, toxicology, and drug development. The incorporation of isotopes such as Carbon-14 (¹⁴C) and Deuterium (²H or D) allows for the precise tracking and quantification of benzyl salicylate and its metabolites in complex biological systems. This guide provides a comprehensive overview of the applications, experimental protocols, and relevant signaling pathways associated with isotope-labeled benzyl salicylate.

Core Applications

The primary applications of isotope-labeled benzyl salicylate revolve around understanding its behavior in biological systems. These include:

  • Dermal Absorption and Penetration Studies: Quantifying the extent and rate at which benzyl salicylate penetrates the skin is crucial for assessing its safety in cosmetic and topical pharmaceutical formulations. Radiolabeled compounds, particularly ¹⁴C-benzyl salicylate, are instrumental in these in vitro and in vivo studies.

  • Metabolism and Pharmacokinetics (ADME) Studies: Elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of benzyl salicylate is fundamental to understanding its systemic effects. Isotope labeling is the gold standard for these studies, enabling mass balance assessments and the identification of metabolic pathways.

  • Decontamination and Environmental Fate Studies: Deuterium-labeled benzyl salicylate (e.g., BeS-d4) is used as a stable, non-radioactive tracer to study the efficacy of decontamination procedures and to monitor its environmental distribution.

  • Mechanistic Toxicology: Investigating the molecular mechanisms underlying the biological effects of benzyl salicylate, such as its endocrine-disrupting potential, can be facilitated by the use of labeled compounds to trace its interaction with cellular components.

Quantitative Data Summary

The following tables summarize key quantitative data from studies involving isotope-labeled benzyl salicylate.

Table 1: In Vitro Dermal Absorption of Benzyl Salicylate

SpeciesIsotopeVehicleConcentrationDuration (hours)% of Applied Dose Absorbed (Mean ± SD)Reference
Human-Neat0.2 mL720.031 ± 0.004[1]
Rat (naked)¹⁴CEthanol1%2462.7[2][3]
Rat (naked)¹⁴CEthanol3%2458.8[2][3]
Rat (naked)¹⁴CEthanol10%2440.3[2][3]
Pig¹⁴CNot SpecifiedNot SpecifiedNot SpecifiedSignificantly less than rat[1]
Human¹⁴CBody Lotion0.5%Not Specified10.5[1]

Table 2: Analytical Method Performance for Benzyl Salicylate-d4 [4]

ParameterValue
Limit of Detection (LOD)0.023 ng/mL
Limit of Quantification (LOQ)0.23 ng/mL
Intra-day Accuracy95.6 - 100.3%
Inter-day Accuracy98.5 - 104.91%
Intra-day Precision (RSD)2 - 13.7%
Inter-day Precision (RSD)3.3 - 8.8%

Experimental Protocols

This section provides detailed methodologies for key experiments involving isotope-labeled benzyl salicylate.

Protocol 1: Synthesis of ¹⁴C-Carboxyl-Labeled Benzyl Salicylate

This protocol is a composite based on the known synthesis of ¹⁴C-carboxyl-labeled salicylic acid and standard esterification procedures.

Part A: Synthesis of ¹⁴C-Carboxyl-Labeled Salicylic Acid

  • Principle: The Kolbe-Schmitt reaction is adapted for the synthesis of carboxyl-¹⁴C salicylic acid from phenol and ¹⁴CO₂.

  • Materials: Phenol, sodium metal, ¹⁴CO₂ (from a suitable precursor like Ba¹⁴CO₃), sulfuric acid, dry toluene.

  • Procedure:

    • Prepare sodium phenoxide by reacting phenol with sodium metal in dry toluene under an inert atmosphere.

    • Introduce ¹⁴CO₂ gas into the reaction vessel containing the sodium phenoxide at elevated temperature and pressure.

    • Maintain the reaction for several hours to allow for carboxylation.

    • After cooling, carefully acidify the reaction mixture with sulfuric acid to precipitate the ¹⁴C-salicylic acid.

    • Filter, wash, and dry the crude product. Recrystallize from hot water to obtain pure ¹⁴C-carboxyl-labeled salicylic acid.

Part B: Fischer Esterification to ¹⁴C-Benzyl Salicylate

  • Principle: Acid-catalyzed esterification of ¹⁴C-salicylic acid with benzyl alcohol.

  • Materials: ¹⁴C-Carboxyl-labeled salicylic acid, benzyl alcohol, concentrated sulfuric acid (catalyst), dry toluene.

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve ¹⁴C-salicylic acid in an excess of benzyl alcohol and dry toluene.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture and neutralize the acid catalyst with a sodium bicarbonate solution.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure ¹⁴C-benzyl salicylate.

Protocol 2: In Vitro Dermal Permeation Study (OECD Test Guideline 428)[5][6][7][8][9]
  • Objective: To determine the rate and extent of dermal absorption of ¹⁴C-benzyl salicylate.

  • Apparatus: Franz diffusion cells.

  • Membrane: Excised human or porcine skin, dermatomed to a thickness of approximately 500 µm.

  • Receptor Fluid: Phosphate-buffered saline (PBS) with a suitable solubilizing agent (e.g., 5% bovine serum albumin) to maintain sink conditions.

  • Procedure:

    • Mount the skin sections in the Franz diffusion cells, with the stratum corneum facing the donor chamber.

    • Maintain the receptor fluid at 32 ± 1 °C and stir continuously.

    • Apply a defined amount (e.g., 1-5 mg/cm²) of the test formulation containing a known concentration and specific activity of ¹⁴C-benzyl salicylate to the skin surface in the donor chamber.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect aliquots from the receptor fluid.

    • At the end of the experiment, dismount the skin. Wash the skin surface to remove unabsorbed formulation.

    • Separate the stratum corneum from the remaining epidermis and dermis using tape stripping.

    • Digest the different skin layers (stratum corneum, epidermis/dermis) and analyze for radioactivity.

    • Quantify the radioactivity in the receptor fluid aliquots, skin wash, and digested skin samples using liquid scintillation counting.

    • Calculate the flux, permeability coefficient, and the percentage of the applied dose that has permeated and is retained in the skin layers.

Protocol 3: In Vitro Metabolism Study with Liver Microsomes[10][11][12][13][14]
  • Objective: To investigate the metabolic stability and identify the primary metabolites of ¹⁴C-benzyl salicylate.

  • Materials: ¹⁴C-Benzyl salicylate, liver microsomes (human or rat), NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP⁺), phosphate buffer.

  • Procedure:

    • Pre-incubate the liver microsomes in phosphate buffer at 37 °C.

    • Initiate the reaction by adding ¹⁴C-benzyl salicylate and the NADPH regenerating system.

    • Incubate the mixture at 37 °C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using a suitable chromatographic method (e.g., HPLC with radiometric detection) to separate the parent compound from its metabolites.

    • Identify and quantify the metabolites by comparing their retention times with authentic standards (if available) and by mass spectrometry.

    • Calculate the rate of disappearance of the parent compound to determine its metabolic half-life and intrinsic clearance.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Benzyl Salicylate

The primary metabolic pathway of benzyl salicylate is hydrolysis, catalyzed by carboxylesterases predominantly found in the liver and small intestine, to form salicylic acid and benzyl alcohol.[5] These metabolites can then undergo further phase II conjugation reactions.

BS Benzyl Salicylate SA Salicylic Acid BS->SA Hydrolysis (Carboxylesterases) BA Benzyl Alcohol BS->BA Hydrolysis (Carboxylesterases) PhaseII_SA Phase II Conjugates (e.g., Glucuronides) SA->PhaseII_SA Conjugation PhaseII_BA Phase II Conjugates (e.g., Hippuric Acid) BA->PhaseII_BA Oxidation & Conjugation

Metabolic hydrolysis of Benzyl Salicylate.
ADME Study Experimental Workflow

A typical in vivo ADME study in a rodent model using ¹⁴C-benzyl salicylate would follow the workflow below.

cluster_preclinical Pre-clinical Phase cluster_analysis Analytical Phase cluster_data Data Interpretation Dose Administer [¹⁴C]Benzyl Salicylate to Rodent Model (e.g., rat) (Oral or Dermal) Collection Collect Samples over Time: - Blood/Plasma - Urine - Feces Dose->Collection Quantify Quantify Total Radioactivity (Liquid Scintillation Counting) Collection->Quantify Profile Metabolite Profiling (HPLC-Radiodetector) Quantify->Profile MassBalance Mass Balance: - % Recovery in Urine and Feces Quantify->MassBalance Identify Metabolite Identification (LC-MS/MS, NMR) Profile->Identify PK Pharmacokinetic Analysis: - Cmax, Tmax, AUC, t1/2 Profile->PK MetPath Metabolic Pathway Elucidation Identify->MetPath

Workflow for an in vivo ADME study.
Estrogenic Signaling Pathway

Benzyl salicylate has been shown to exhibit weak estrogenic activity by binding to estrogen receptors (ERα and ERβ) and inducing downstream signaling.[6][7][8][9][10]

BS Benzyl Salicylate ER Estrogen Receptor (ERα / ERβ) BS->ER Binds to ERE Estrogen Response Element (in DNA) ER->ERE Binds to Gene Target Gene Transcription (e.g., pS2) ERE->Gene Activates Proliferation Cell Proliferation Gene->Proliferation Leads to

Estrogenic activity of Benzyl Salicylate.

Conclusion

Isotope-labeled benzyl salicylate is an indispensable tool for detailed investigation into its absorption, metabolism, and potential biological activities. The protocols and data presented in this guide offer a framework for researchers and drug development professionals to design and interpret studies aimed at characterizing the safety and efficacy of this widely used compound. The ability to trace the molecule and its metabolites provides quantitative and mechanistic insights that are unattainable with unlabeled compounds alone.

References

Benzyl Salicylate-d4 safety and handling

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Safety and Handling of Benzyl Salicylate-d4

Disclaimer: This guide is based on safety and handling data for Benzyl Salicylate. The deuterated form, this compound, is expected to have similar toxicological and handling properties. However, differences in metabolic rates and other properties may exist. It is crucial to consult the specific Safety Data Sheet (SDS) for this compound when available and to conduct a thorough risk assessment before use.

Introduction

This compound is a deuterated analog of Benzyl Salicylate, an ester of benzyl alcohol and salicylic acid. It is utilized in various research applications, including as an internal standard in mass spectrometry-based analyses for its non-deuterated counterpart.[1] Given its application in sensitive analytical methods, understanding its safety profile and proper handling procedures is paramount for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the safety, handling, and toxicological data for Benzyl Salicylate, which is presumed to be directly applicable to this compound.

Hazard Identification and Classification

Benzyl Salicylate is classified with the following hazards:

  • Skin Sensitization (Category 1B): May cause an allergic skin reaction.[2][3]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3]

  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[4][5]

GHS Hazard Statements:

  • H317: May cause an allergic skin reaction.[3]

  • H319: Causes serious eye irritation.[3]

  • H401: Toxic to aquatic life.

  • H412: Harmful to aquatic life with long lasting effects.

Data Presentation

The following tables summarize the key quantitative data for Benzyl Salicylate.

Table 1: Physical and Chemical Properties

Property Value Citations
Molecular Formula C₁₄H₁₂O₃ [3]
Molecular Weight 228.24 g/mol [3][6]
Appearance Colorless to light red, thick liquid [2][7]
Odor Faint sweet odor [7]
Boiling Point 300 °C / 572 °F [2]
Melting Point 18 - 20 °C / 64.4 - 68 °F [2]
Flash Point 137 °C / 278.6 °F (Closed Cup) [2][6]
Vapor Pressure 7.8 x 10⁻⁵ mm Hg at 25 °C [7]

| Solubility | Insoluble in cold water |[6] |

Table 2: Toxicological Data

Test Species Route Value Citation
Acute Oral LD50 Rat Oral 2227 mg/kg [5][6]

| Acute Dermal LD50 | Rabbit | Dermal | 14.15 g/kg |[8] |

Table 3: Ecotoxicity Data

Test Species Duration Value Citation
LC50 Danio rerio (Zebra fish) 96 h 1.03 mg/L [5]

| EC50 | Daphnia magna (Water flea) | 48 h | 1.16 mg/L |[5] |

Experimental Protocols

Detailed methodologies for key toxicological and ecotoxicological experiments are outlined below.

Acute Oral Toxicity (Rat)

An acute oral toxicity study was conducted on rats to determine the LD50 value.[8]

  • Methodology: Three groups of six rats were administered Benzyl Salicylate by gavage at doses of 1.25, 2.5, or 5.0 g/kg. The animals were then observed for a 7-day period.

  • Endpoint: The primary endpoint was mortality. Toxic effects observed before death, such as depression, were also noted.

  • Results: No deaths occurred at 1.25 g/kg. At 2.5 g/kg, 4 out of 6 rats died. All rats (6/6) died at the 5.0 g/kg dose. The calculated LD50 was 2.23 g/kg (2230 mg/kg).[8]

Skin Irritation (Rabbit)

Skin irritation potential was assessed using the OECD Test Guideline 404.[5]

  • Methodology: A defined amount of the test substance is applied to the shaved skin of a rabbit. The application site is then covered with a gauze patch. After a set exposure period, the patch is removed, and the skin is evaluated for signs of irritation (erythema and edema).

  • Endpoint: The skin is scored for redness and swelling at specific time intervals after patch removal.

  • Results: Benzyl Salicylate was found to cause no skin irritation in rabbits according to this guideline.[5] However, it is classified as a skin sensitizer, meaning it can cause an allergic reaction upon repeated exposure.[2]

Eye Irritation (In Vitro & Rabbit)

Eye irritation potential has been evaluated through both in vitro and in vivo methods.

  • Methodology (In Vitro - OECD Test Guideline 437): This assay, known as the Bovine Corneal Opacity and Permeability (BCOP) assay, uses corneas from cattle. The test substance is applied to the cornea, and two endpoints are measured: opacity (decreased light transmission) and permeability (increased passage of sodium fluorescein dye).[7]

  • Methodology (In Vivo - Draize Test): A small amount of the substance is applied to one eye of a rabbit, with the other eye serving as a control. The eyes are then observed for signs of irritation, such as redness, swelling, and discharge, at various time points.[5]

  • Results: In vitro studies showed moderate eye irritation, and the Draize test in rabbits indicated the substance is irritating to the eyes.[5]

Skin Sensitization (Mouse)

The potential to cause an allergic skin reaction was assessed using the OECD Test Guideline 429.[5]

  • Methodology: This guideline describes the Local Lymph Node Assay (LLNA). The test substance is applied to the ears of mice for several consecutive days. The proliferation of lymphocytes in the lymph nodes draining the application site is then measured.

  • Endpoint: A substance is classified as a sensitizer if it induces a threefold or greater increase in lymphocyte proliferation compared to a control group.

  • Results: Benzyl Salicylate was found to be a skin sensitizer in this assay.[5]

MCF7 Cell Proliferation Assay (E-Screen)

This assay is used to assess the estrogenic potential of a chemical.[9]

  • Methodology: Human breast cancer cells (MCF7) are grown in a medium. The cells are then exposed to various concentrations of the test chemical. After an incubation period (typically 6 days), the cell proliferation is measured.

  • Endpoint: An increase in cell proliferation compared to a solvent control indicates potential estrogenic activity.

  • Results: Benzyl Salicylate showed very weak proliferation effects at high concentrations (10⁻⁴ M), with a potency approximately 36,000,000-fold lower than estradiol.[9]

Safety and Handling

5.1 Engineering Controls:

  • Work should be conducted in a well-ventilated area.[6]

  • Use of a fume hood is recommended, especially when handling larger quantities or if mists or vapors are generated.[6]

  • Eyewash stations and safety showers must be readily accessible.[6]

5.2 Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or splash goggles.[5][6]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat or synthetic apron.[5][6] Contaminated clothing should not be allowed out of the workplace and must be washed before reuse.

  • Respiratory Protection: Generally not required with adequate ventilation due to the low vapor pressure of the material. If ventilation is poor or mists are generated, a NIOSH-certified vapor respirator is recommended.[6]

5.3 General Hygiene:

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.[4][5]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not inhale vapors or mists.[4]

First Aid Measures

  • Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

  • Skin Contact: Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.[3]

  • Inhalation: Remove person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[3][6]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention if symptoms appear.[3][6]

Fire Fighting and Accidental Release Measures

7.1 Fire Fighting:

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5] Do not use a direct stream of water.[4]

  • Hazards: The product is combustible at high temperatures.[6] Hazardous decomposition products include carbon oxides (CO, CO₂).[5][6]

  • Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][5]

7.2 Accidental Release:

  • Small Spills: Absorb the spill with an inert material (e.g., sand, absorbent paper, Chemizorb®).[10] Collect the material into a suitable, sealed container for disposal.[5][10] Clean the contaminated surface with a solvent (e.g., alcohol) followed by washing with a strong soap and water solution.[10]

  • Large Spills: Evacuate the area. Prevent the product from entering drains, surface water, or ground water.[4] Contain the spill and follow the procedures for small spills. Only qualified personnel should perform the cleanup.[4]

Storage and Disposal

8.1 Storage:

  • Store in a cool, dry, and well-ventilated place.[5]

  • Keep containers tightly closed and upright to prevent leakage.[10]

  • Store away from heat, sparks, open flames, and incompatible materials such as strong acids, alkalis, or oxidizing agents.[4][10] Recommended storage temperature is 25°C maximum.[4]

8.2 Disposal:

  • Dispose of unused product and contaminated materials as hazardous waste.[5][10]

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[5]

  • Disposal must be in accordance with local, regional, and national regulations.[5] Do not allow the product to be released into the environment.[4][10]

Mandatory Visualization

The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation & Handling cluster_spill Spill & Emergency Response cluster_storage Storage & Disposal prep Review SDS & Conduct Risk Assessment ppe Don Personal Protective Equipment (PPE) (Gloves, Safety Glasses, Lab Coat) prep->ppe handling Handle in a Well-Ventilated Area (e.g., Fume Hood) ppe->handling weighing Weigh/Aliquot in a Designated Area handling->weighing spill Small Spill Occurs handling->spill If Spill Occurs storage Store in a Tightly Closed Container weighing->storage Post-Handling absorb Absorb with Inert Material spill->absorb evacuate Large Spill: Evacuate Area & Alert Safety Officer spill->evacuate If Large Spill collect Collect and Place in a Sealed Container for Disposal absorb->collect clean Clean Spill Area with Solvent and then Soap & Water collect->clean conditions Keep in a Cool, Dry, Well-Ventilated Place Away from Heat and Incompatible Materials storage->conditions disposal Dispose of Waste According to Local Regulations conditions->disposal

Caption: Safe Handling Workflow for this compound.

References

Benzyl Salicylate-d4 stability and storage conditions.

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Stability and Storage of Benzyl Salicylate-d4

For researchers, scientists, and professionals in drug development, the integrity of isotopically labeled standards is paramount for accurate experimental outcomes. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. The information is compiled from technical data sheets of the parent compound, Benzyl Salicylate, and established principles of isotopic labeling.

Chemical Stability and General Properties

This compound is a deuterated analog of Benzyl Salicylate, where four hydrogen atoms on the salicylate aromatic ring have been replaced with deuterium. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a greater stability of the deuterated compound. Deuterium labels on an aromatic ring are in non-exchangeable positions under standard conditions, ensuring the isotopic purity of the molecule over time.[1][2]

The overall chemical behavior and reactivity of this compound are expected to be very similar to that of the unlabeled compound.[1] Benzyl Salicylate is generally considered to have good stability under normal storage conditions.[3] It is chemically stable at room temperature. However, it is susceptible to degradation under certain conditions.

Key Stability Considerations:

  • Hydrolysis: The ester linkage in Benzyl Salicylate is susceptible to hydrolysis, especially in the presence of strong acids or bases, which would yield salicylic acid-d4 and benzyl alcohol.[3][4] In vivo, this hydrolysis is readily carried out by carboxylesterase enzymes, primarily in the small intestine and liver.[5][6]

  • Oxidation: The compound can react with strong oxidizing agents.[3][7]

  • Thermal Decomposition: While generally stable, exposure to extreme heat should be avoided.[3] When heated to decomposition, it can emit acrid smoke and irritating fumes.

  • Light Sensitivity: Prolonged exposure to light should be avoided.[8]

The table below summarizes the key chemical and physical properties of the parent compound, Benzyl Salicylate.

PropertyValue
Molecular Formula C₁₄H₁₂O₃
Molecular Weight 228.25 g/mol
Appearance Colorless to slightly yellow liquid
Odor Faint, sweet, floral, slightly balsamic
Boiling Point 318 °C
Melting Point 18 °C
Flash Point 176.5 °C (closed cup)
Density ~1.18 g/mL at 20°C
Solubility Insoluble in water; Soluble in alcohol and most oils
Purity (Typical) ≥99.0%

(Data sourced from various technical data sheets for Benzyl Salicylate)[8][9]

Recommended Storage Conditions

Proper storage is crucial to maintain the chemical and isotopic integrity of this compound. The following conditions are recommended based on guidelines for Benzyl Salicylate and other isotopically labeled analytical standards.

ParameterRecommended ConditionRationale
Temperature Refrigerated (2-8 °C) for short-term storage. Frozen (-20 °C) for long-term storage.Reduces the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage.Minimizes the risk of oxidation.
Container Tightly sealed, amber glass vials or bottles.Protects from light and prevents solvent evaporation and contamination.
Light Exposure Store in the dark. Avoid prolonged exposure to light.Prevents potential photodegradation.
Moisture Keep in a dry place. Containers should be carefully resealed after opening to prevent moisture ingress.Minimizes the risk of hydrolysis.
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong bases.Avoids chemical reactions that could degrade the compound.

(Compiled from multiple sources)[3][7][8][10]

Experimental Protocols

General Handling Workflow

To ensure the longevity and reliability of this compound as an analytical standard, a strict handling protocol should be followed.

G cluster_storage Storage cluster_usage Usage Protocol storage Store at recommended temperature (-20°C or 2-8°C) in dark, dry conditions equilibrate Equilibrate vial to room temperature before opening storage->equilibrate Retrieve aliquot Withdraw aliquot using a clean, dry syringe or pipette equilibrate->aliquot Open reseal Immediately reseal vial tightly aliquot->reseal return_storage Return to storage promptly reseal->return_storage G BSd4 This compound Condition Hydrolysis (Acid, Base, or Carboxylesterase) BSd4->Condition SA Salicylic Acid-d4 BA Benzyl Alcohol Condition->SA Condition->BA

References

Certificate of Analysis: A Technical Guide to Benzyl Salicylate-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quality control, analytical methodologies, and data interpretation for Benzyl Salicylate-d4, a deuterated analog of Benzyl Salicylate. This document is intended to serve as a detailed reference for researchers and professionals in drug development and related scientific fields who utilize isotopically labeled compounds.

Quantitative Data Summary

The following table summarizes the typical quantitative data found on a Certificate of Analysis (CoA) for this compound. These specifications ensure the identity, purity, and isotopic enrichment of the compound, which are critical for its application in sensitive analytical and research protocols.

Test Parameter Specification Methodology
Chemical Identity Conforms to structure¹H NMR, ¹³C NMR, MS
Purity (by GC) ≥98.0%Gas Chromatography (GC)
Isotopic Enrichment ≥98 atom % DMass Spectrometry (MS)
Chemical Purity (by HPLC) ≥98.0%High-Performance Liquid Chromatography (HPLC)
Residual Solvents Meets USP <467> limitsHeadspace GC-MS
Water Content ≤0.5%Karl Fischer Titration
Appearance Colorless to pale yellow liquidVisual Inspection
Molecular Formula C₁₄H₈D₄O₃-
Molecular Weight 232.28 g/mol -
CAS Number 1219802-40-0[1][2]-

Experimental Protocols

Detailed methodologies for the key analytical experiments are crucial for understanding the quality and characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and determine the location of deuterium incorporation.

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a deuterated solvent (e.g., chloroform-d, acetone-d6).[3][4] Tetramethylsilane (TMS) is often added as an internal standard.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired to identify and quantify any residual non-deuterated Benzyl Salicylate. The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms successful labeling.

  • ²H NMR (Deuterium NMR): A deuterium NMR spectrum is acquired to directly observe the deuterium signals.[5] This provides definitive evidence of deuterium incorporation and can be used to assess the isotopic purity at specific sites.[6][7]

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule, further confirming its identity.

Mass Spectrometry (MS)

Objective: To determine the molecular weight, confirm the isotopic enrichment, and assess the overall purity.

Methodology:

  • Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) techniques are commonly used.

  • Analysis: The mass spectrum of this compound will show a molecular ion peak (M+) at m/z corresponding to the deuterated compound (232.28). The isotopic distribution pattern is analyzed to calculate the percentage of deuteration. The absence of significant peaks at the molecular weight of the non-deuterated compound (228.24) and other impurities indicates high chemical and isotopic purity.

Gas Chromatography (GC)

Objective: To determine the chemical purity of the compound.

Methodology:

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

  • Sample Preparation: The sample is diluted in a suitable solvent (e.g., ethyl acetate).

  • Analysis: The sample is injected into the GC, and the components are separated based on their volatility and interaction with the stationary phase. The retention time of the major peak is compared to that of a non-deuterated Benzyl Salicylate reference standard. The peak area percentage of the main component is calculated to determine the chemical purity.

Visualizations

The following diagrams illustrate key workflows in the quality control and analysis of this compound.

QC_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Analysis cluster_release Product Release raw_material Starting Materials synthesis Chemical Synthesis raw_material->synthesis purification Purification synthesis->purification sampling Sampling purification->sampling nmr NMR Spectroscopy (¹H, ²H, ¹³C) sampling->nmr ms Mass Spectrometry (Isotopic Enrichment) sampling->ms gc Gas Chromatography (Purity) sampling->gc hplc HPLC (Chemical Purity) sampling->hplc kf Karl Fischer (Water Content) sampling->kf data_review Data Review nmr->data_review ms->data_review gc->data_review hplc->data_review kf->data_review coa Certificate of Analysis Generation data_review->coa release Product Release coa->release

Quality Control Workflow for this compound.

Isotopic_Purity_Workflow start Sample Introduction (GC or LC) ionization Ionization (e.g., EI, ESI) start->ionization mass_analyzer Mass Analyzer (e.g., Quadrupole, TOF) ionization->mass_analyzer detector Detector mass_analyzer->detector data_acquisition Data Acquisition System detector->data_acquisition mass_spectrum Mass Spectrum Generation data_acquisition->mass_spectrum analysis Isotopic Distribution Analysis mass_spectrum->analysis result Isotopic Enrichment (atom % D) analysis->result

Workflow for Isotopic Purity Determination by Mass Spectrometry.

References

The Ubiquitous Presence of Benzyl Salicylate in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl salicylate, a benzenoid compound, is a naturally occurring ester with significant applications in the fragrance, cosmetic, and pharmaceutical industries. Its characteristic faint, sweet-floral, and slightly balsamic aroma contributes to the scent profile of numerous essential oils. Beyond its olfactory properties, benzyl salicylate and its metabolic precursor, salicylic acid, play crucial roles in plant defense signaling. This technical guide provides an in-depth exploration of the natural occurrence of benzyl salicylate, detailing its presence in various plant species, its biosynthetic pathway, and the analytical methodologies employed for its quantification. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Natural Occurrence of Benzyl Salicylate

Benzyl salicylate is found in a variety of plants and their extracts, primarily in the essential oils of flowers.[1] Its concentration can vary significantly depending on the plant species, geographical location, time of harvest, and the extraction method employed.[2] Notable natural sources include ylang-ylang (Cananga odorata), jasmine (Jasminum grandiflorum), carnation (Dianthus caryophyllus), and tuberose (Polianthes tuberosa).[3][4][5]

Quantitative Data on Benzyl Salicylate Occurrence

The following table summarizes the quantitative data available on the concentration of benzyl salicylate in various natural sources. It is important to note that these values represent a range reported in scientific literature and can be influenced by the factors mentioned above.

Plant SpeciesCommon NamePlant PartExtraction MethodBenzyl Salicylate Concentration (%)Reference(s)
Cananga odorataYlang-YlangFlowersSteam Distillation0.4 - 4.70[3][6][7]
Jasminum grandiflorumJasmineFlowersSolvent Extraction (Absolute)0.17 - 0.59[6][8]
Dianthus caryophyllusCarnationFlowersSolvent Extraction (Absolute)3.9 - 7.0[5][9]
Polianthes tuberosaTuberoseFlowersSolvent Extraction (Absolute)2.6 - 3.6[5][6]
Vachellia farnesianaCassieFlowersSolvent Extraction (Absolute)0.03[6]

Biosynthesis of Benzyl Salicylate in Plants

In many seed plants, benzyl salicylate serves as a key intermediate in a conserved three-step biosynthetic pathway leading to the production of salicylic acid, a critical phytohormone involved in plant defense.[6][10] This pathway is distinct from the isochorismate synthase (ICS) and phenylalanine ammonia-lyase (PAL) pathways that also contribute to salicylic acid biosynthesis.[11][12][13]

The biosynthesis of benzyl salicylate from benzoyl-CoA involves the following enzymatic reactions:

  • Formation of Benzyl Benzoate: Benzoyl-CoA:benzyl alcohol benzoyl transferase (BEBT) catalyzes the condensation of benzoyl-CoA and benzyl alcohol to produce benzyl benzoate.[6][10]

  • Hydroxylation to Benzyl Salicylate: Benzyl benzoate is then hydroxylated by benzyl benzoate oxidase (BBO), a cytochrome P450 enzyme, to form benzyl salicylate.[10]

  • Hydrolysis to Salicylic Acid: Finally, benzyl salicylate is cleaved by benzyl salicylate hydrolase (BSH) to yield free salicylic acid.[6][10]

Signaling Pathway Diagram

Benzyl_Salicylate_Biosynthesis cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 Benzoyl-CoA Benzoyl-CoA Benzyl Benzoate Benzyl Benzoate BEBT BEBT Benzoyl-CoA->BEBT Benzyl Alcohol Benzyl Alcohol Benzyl Alcohol->BEBT BBO BBO Benzyl Benzoate->BBO Benzyl Salicylate Benzyl Salicylate BSH BSH Benzyl Salicylate->BSH Salicylic Acid Salicylic Acid BEBT->Benzyl Benzoate BBO->Benzyl Salicylate BSH->Salicylic Acid

Biosynthesis of Benzyl Salicylate and Salicylic Acid.

Experimental Protocols for Analysis

The extraction, isolation, and quantification of benzyl salicylate from natural sources are critical for research and quality control. A variety of analytical techniques are employed, with Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) being the most common.

Extraction Methodologies

3.1.1. Solvent Extraction: This is a traditional method for obtaining absolutes from delicate floral materials.

  • Protocol:

    • Fresh plant material (e.g., flower petals) is macerated with a non-polar solvent such as hexane or petroleum ether at room temperature.[14]

    • The solvent extracts the volatile aromatic compounds along with waxes and pigments, forming a semi-solid mass called "concrete."

    • The concrete is then washed with a polar solvent, typically ethanol, to separate the fragrant oil from the waxes.

    • The ethanol solution is chilled to precipitate any remaining waxes, which are then removed by filtration.

    • Finally, the ethanol is removed by evaporation under reduced pressure to yield the "absolute."

3.1.2. Steam Distillation: This method is commonly used to extract essential oils from more robust plant materials.

  • Protocol:

    • Plant material is placed in a still.

    • Steam is passed through the plant material, causing the volatile compounds to vaporize.

    • The steam and volatile compound mixture is then cooled, which condenses the vapor back into a liquid.

    • The essential oil, which is generally immiscible with water, is then separated from the hydrosol (floral water).

3.1.3. Supercritical Fluid Extraction (SFE): A more modern and environmentally friendly technique that uses supercritical CO₂ as the solvent.

  • Protocol:

    • The plant material is placed in an extraction vessel.

    • Supercritical carbon dioxide (CO₂ maintained above its critical temperature and pressure) is passed through the material.

    • The supercritical fluid dissolves the benzyl salicylate and other non-polar compounds.

    • The pressure is then reduced, causing the CO₂ to return to a gaseous state and leaving behind the extracted compounds.[15]

3.1.4. Solid-Phase Microextraction (SPME): A solvent-free technique ideal for analyzing volatile and semi-volatile organic compounds in the headspace of a sample.[12][13]

  • Protocol:

    • A fused silica fiber coated with a stationary phase (e.g., polydimethylsiloxane/divinylbenzene - PDMS/DVB) is exposed to the headspace of the plant sample in a sealed vial.[12]

    • Analytes partition from the sample matrix into the fiber coating.

    • The fiber is then withdrawn and inserted directly into the injection port of a gas chromatograph for thermal desorption and analysis.[12]

Quantification Methodologies

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying individual components of a volatile mixture.

  • Protocol:

    • Sample Preparation: The extracted essential oil or absolute is diluted in a suitable solvent (e.g., dichloromethane or ethanol). An internal standard may be added for accurate quantification.

    • Injection: A small volume of the diluted sample is injected into the GC.

    • Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the different boiling points and affinities of the compounds for the column's stationary phase.

    • Detection: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for identification and quantification.[16]

3.2.2. High-Performance Liquid Chromatography (HPLC): Suitable for the analysis of less volatile or thermally labile compounds.

  • Protocol:

    • Sample Preparation: The extract is dissolved in the mobile phase.

    • Injection: The sample is injected into the HPLC system.

    • Separation: The sample is pumped through a column packed with a stationary phase under high pressure. Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases.

    • Detection: A detector (e.g., UV-Vis or Diode Array Detector) measures the absorbance of the eluting compounds at a specific wavelength, allowing for quantification based on a calibration curve.[1]

Experimental Workflow Diagram

Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis & Quantification Plant_Material Plant Material Solvent_Extraction Solvent Extraction Plant_Material->Solvent_Extraction Steam_Distillation Steam Distillation Plant_Material->Steam_Distillation SFE Supercritical Fluid Extraction (SFE) Plant_Material->SFE SPME Solid-Phase Microextraction (SPME) Plant_Material->SPME Crude_Extract Crude Extract / Adsorbed Fiber Solvent_Extraction->Crude_Extract Steam_Distillation->Crude_Extract SFE->Crude_Extract SPME->Crude_Extract GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Crude_Extract->GCMS HPLC High-Performance Liquid Chromatography (HPLC) Crude_Extract->HPLC Data_Analysis Data Analysis & Quantification GCMS->Data_Analysis HPLC->Data_Analysis

General workflow for benzyl salicylate analysis.

Conclusion

Benzyl salicylate is a widely distributed natural compound with significant industrial and biological relevance. Understanding its natural occurrence, biosynthetic pathways, and analytical methodologies is crucial for its effective utilization in various fields. This technical guide has provided a comprehensive overview of these aspects, offering valuable information for researchers and professionals. The presented quantitative data, biosynthetic pathway, and experimental protocols serve as a foundational resource for further investigation and application of this versatile molecule. As analytical techniques continue to advance, a more precise and comprehensive understanding of the distribution and function of benzyl salicylate in the natural world is anticipated.

References

Methodological & Application

Application Note: Quantification of Benzyl Salicylate in Complex Matrices using Benzyl Salicylate-d4 as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl salicylate is a widely used fragrance ingredient in cosmetics, personal care products, and household goods.[1] It is also investigated as a non-hazardous chemical simulant for persistent and low-volatility chemical threat agents in human decontamination studies.[2][3] Accurate quantification of benzyl salicylate in various biological and environmental matrices is crucial for safety assessments, exposure studies, and efficacy testing of decontamination protocols. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile compounds like benzyl salicylate.[4]

The use of a stable isotope-labeled internal standard, such as Benzyl Salicylate-d4, is the gold standard for achieving high accuracy and precision in quantitative GC-MS analysis. This application note provides a detailed protocol for the quantification of benzyl salicylate using this compound as an internal standard, based on a validated GC-MS/MS method.[2][3]

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a method of choice for quantitative analysis. It involves the addition of a known amount of an isotopically enriched standard (in this case, this compound) to the sample at the beginning of the sample preparation process. The deuterated internal standard is chemically identical to the analyte of interest (benzyl salicylate) and thus exhibits similar behavior during extraction, derivatization, and GC separation. However, it is distinguishable by its higher mass due to the presence of deuterium atoms. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved, as any sample loss during the procedure will affect both the analyte and the internal standard equally, leaving their ratio unchanged.

Experimental Workflow

The overall experimental workflow for the quantification of benzyl salicylate using this compound as an internal standard is depicted below.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Skin, Hair) Spiking Spike with this compound Sample->Spiking Extraction Solvent Extraction Spiking->Extraction Cleanup Sample Clean-up (e.g., Centrifugation, SPE) Extraction->Cleanup Injection GC Injection Cleanup->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification

Caption: General workflow for GC-MS quantification of Benzyl Salicylate.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of a validated GC-MS/MS method for the analysis of benzyl salicylate using this compound as an internal standard.[2][3]

Table 1: Mass Spectrometric Parameters

Analyte/Internal StandardPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Benzyl Salicylate28591181
This compound28991185

Table 2: Method Validation Parameters

ParameterValue
Coefficient of Determination (R²)0.9992 - 0.9999
Limit of Detection (LOD)0.023 ng/mL
Limit of Quantitation (LOQ)0.23 ng/mL

Table 3: Accuracy and Precision Data

Quality Control (QC) Level (ng/mL)Intra-day Accuracy (%)Inter-day Accuracy (%)Intra-day Precision (RSD %)Inter-day Precision (RSD %)
11.595.6 - 100.398.5 - 104.912.0 - 13.73.3 - 8.8
11595.6 - 100.398.5 - 104.912.0 - 13.73.3 - 8.8
115095.6 - 100.398.5 - 104.912.0 - 13.73.3 - 8.8

Detailed Experimental Protocol

This protocol is based on the methodology described by James et al. (2019) for the analysis of benzyl salicylate in skin and hair samples.[2][3]

Materials and Reagents
  • Benzyl Salicylate (analytical standard, ≥98.5%)

  • This compound (internal standard)

  • Volatile organic solvents (e.g., iso-octane, dichloromethane, hexane)[4]

  • Methanol

  • Deionized water

  • Clean glass containers and vials[4]

  • Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)

Standard Solution Preparation
  • Stock Solutions: Prepare individual stock solutions of benzyl salicylate and this compound in a suitable volatile solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the benzyl salicylate stock solution to create a calibration curve covering the expected concentration range of the samples.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration to be spiked into all samples, calibration standards, and quality controls.

Sample Preparation

The following is a general guideline for sample preparation. The specific steps may need to be optimized based on the sample matrix.

  • Sample Collection: Collect samples in clean, pre-labeled glass containers to avoid contamination.[4]

  • Internal Standard Spiking: Add a precise volume of the this compound internal standard spiking solution to each sample, calibration standard, and quality control.

  • Extraction:

    • For solid samples (e.g., hair), immerse the sample in a known volume of a suitable extraction solvent (e.g., dichloromethane).

    • For liquid samples, perform a liquid-liquid extraction with an appropriate immiscible organic solvent.[4]

    • Vortex or sonicate the samples to ensure efficient extraction.

  • Sample Cleanup (if necessary):

    • Centrifuge the samples to pellet any solid debris.

    • If the sample matrix is complex and contains interfering substances, a solid-phase extraction (SPE) clean-up step may be required.[4]

  • Final Preparation: Transfer the final extract into a clean glass autosampler vial for GC-MS analysis.

GC-MS/MS Instrumental Analysis

The following are typical instrumental parameters. These may need to be optimized for the specific instrument being used.

  • Gas Chromatograph:

    • Injection Mode: Splitless

    • Injector Temperature: 250 °C

    • Column: DB-5 MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow rate

    • Oven Temperature Program: An example program could be: initial temperature of 50°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer (Triple Quadrupole):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • MRM Transitions: Monitor the transitions listed in Table 1.

Data Analysis and Quantification
  • Peak Integration: Integrate the chromatographic peaks for both benzyl salicylate and this compound for all samples, calibration standards, and quality controls.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of benzyl salicylate to the peak area of this compound against the concentration of the benzyl salicylate calibration standards.

  • Quantification: Determine the concentration of benzyl salicylate in the unknown samples by interpolating their peak area ratios from the calibration curve.

Logical Relationship Diagram

The following diagram illustrates the logical relationship for ensuring accurate quantification in this analytical method.

Logical_Relationship cluster_input Inputs cluster_process Analytical Process cluster_output Output Analyte Benzyl Salicylate GC_Separation Co-elution in GC Analyte->GC_Separation Internal_Standard This compound Internal_Standard->GC_Separation MS_Detection Differential Detection by MS GC_Separation->MS_Detection Similar Retention Time Accurate_Quantification Accurate Quantification MS_Detection->Accurate_Quantification Based on Mass Difference

Caption: Logic of using a deuterated internal standard for GC-MS analysis.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of benzyl salicylate in complex matrices by GC-MS. The isotope dilution approach effectively compensates for sample loss during preparation and variations in instrument response, leading to highly accurate and precise results. The detailed protocol and performance data presented in this application note serve as a valuable resource for researchers and scientists in the fields of toxicology, environmental monitoring, and drug development.

References

Application Notes and Protocols for Benzyl Salicylate-d4 in Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Benzyl Salicylate (BeS) using its deuterated internal standard, Benzyl Salicylate-d4 (BeS-d4), in mass spectrometry. The use of a stable isotope-labeled internal standard like BeS-d4 is the gold standard in quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to high accuracy and precision.[1][2][3]

Introduction to Benzyl Salicylate and the Role of Deuterated Internal Standards

Benzyl Salicylate is a widely used fragrance ingredient in cosmetics and personal care products and also functions as a UV light absorber.[4] Its presence and concentration in various matrices, from cosmetic formulations to biological samples, are of interest for quality control, safety assessments, and pharmacokinetic studies.

This compound is the deuterium-labeled analogue of Benzyl Salicylate. In mass spectrometry, it is an ideal internal standard for the accurate quantification of BeS. Since it is chemically identical to the analyte, it co-elutes during chromatographic separation and experiences similar ionization efficiency and fragmentation. However, due to its higher mass, it is readily distinguishable from the non-labeled analyte by the mass spectrometer.

Application: Quantification of Benzyl Salicylate in Human Skin and Hair using GC-MS/MS

This section details a validated Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method for the quantification of Benzyl Salicylate on human skin and hair, utilizing this compound as an internal standard. This method is particularly relevant for studies on dermal absorption, decontamination efficacy, and exposure assessment.[5][6]

Experimental Protocol

2.1.1. Materials and Reagents

  • Benzyl Salicylate (analytical standard)

  • This compound (internal standard)

  • Solvents: Dichloromethane (DCM), Ethyl Acetate (analytical grade)

  • Derivatizing agent (if necessary, though not explicitly mentioned for this method)

  • Standard laboratory glassware and equipment

2.1.2. Sample Preparation

  • Skin Samples (Tape Strips):

    • Collect skin cells using appropriate tape strips.

    • Place the tape strips in a glass vial.

    • Add a known volume of Dichloromethane (DCM) to extract the analyte and internal standard.

    • Spike the extraction solvent with a known concentration of this compound.

    • Vortex the vial for a specified time to ensure complete extraction.

    • Transfer an aliquot of the supernatant to an autosampler vial for GC-MS/MS analysis.

  • Hair Samples:

    • Collect hair samples and weigh them.

    • Place the hair samples in a glass vial.

    • Add a known volume of DCM containing the this compound internal standard.

    • Sonicate or vortex the sample for a defined period to extract the analytes.

    • Take an aliquot of the supernatant for analysis.

2.1.3. GC-MS/MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 7000C Triple Quadrupole Mass Spectrometer (or equivalent)

  • Ionization Mode: Electron Ionization (EI)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

Table 1: GC-MS/MS Parameters

ParameterValue
GC Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 280 °C
Injection Volume 1 µL (Splitless)
Oven Program Start at 100 °C, hold for 1 min, ramp to 300 °C at 20 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temps Q1: 150 °C, Q2: 150 °C
Collision Gas Nitrogen

Table 2: MRM Transitions for Benzyl Salicylate and this compound [5][6]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Transition TypeCollision Energy (eV)
Benzyl Salicylate22891Quantifier20
Benzyl Salicylate228120Qualifier10
This compound 232 91 Quantifier 20
This compound 232 124 Qualifier 10
Method Validation Data

The described GC-MS/MS method has been validated for its performance. The key validation parameters are summarized in the table below.[5][6]

Table 3: Summary of GC-MS/MS Method Validation Parameters [5][6]

ParameterResult
Linearity (R²) 0.9992 - 0.9999
Limit of Detection (LOD) 0.023 ng/mL
Limit of Quantification (LOQ) 0.23 ng/mL
Intra-day Accuracy (%) 95.6 - 100.3
Inter-day Accuracy (%) 98.5 - 104.91
Intra-day Precision (RSD %) 2.0 - 13.7
Inter-day Precision (RSD %) 3.3 - 8.8

Experimental Workflow Diagram

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing Sample Skin or Hair Sample Add_IS Add this compound (Internal Standard) in DCM Sample->Add_IS Extraction Vortex / Sonicate for Extraction Add_IS->Extraction Centrifuge Centrifuge (optional) Extraction->Centrifuge Aliquot Transfer Supernatant Centrifuge->Aliquot GC_Injection Inject into GC-MS/MS Aliquot->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MRM_Detection MRM Detection of BeS and BeS-d4 Ionization->MRM_Detection Integration Peak Integration MRM_Detection->Integration Ratio_Calc Calculate Peak Area Ratio (BeS / BeS-d4) Integration->Ratio_Calc Quantification Quantify using Calibration Curve Ratio_Calc->Quantification Result Final Concentration Quantification->Result

Caption: Workflow for Benzyl Salicylate quantification by GC-MS/MS.

Application: Proposed LC-MS/MS Method for Benzyl Salicylate Quantification

While a specific validated LC-MS/MS method for Benzyl Salicylate using this compound was not found in the initial search, a reliable method can be proposed based on existing methods for similar analytes like other salicylates and UV filters.[7] This method would be suitable for analyzing Benzyl Salicylate in various matrices, including cosmetic products and biological fluids.

Proposed Experimental Protocol

3.1.1. Materials and Reagents

  • Benzyl Salicylate (analytical standard)

  • This compound (internal standard)

  • Solvents: Acetonitrile, Methanol, Water (LC-MS grade)

  • Additives: Formic Acid or Ammonium Formate (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup if necessary.

3.1.2. Sample Preparation

  • Cosmetic Products (Creams, Lotions):

    • Weigh a known amount of the product into a centrifuge tube.

    • Add a known volume of a suitable organic solvent (e.g., acetonitrile or methanol) containing the this compound internal standard.

    • Vortex thoroughly to dissolve the sample.

    • Centrifuge to pellet any insoluble excipients.

    • Dilute the supernatant with the mobile phase to the desired concentration range.

    • Filter through a 0.22 µm syringe filter before injection.

  • Biological Fluids (e.g., Plasma, Urine):

    • Thaw the sample if frozen.

    • To an aliquot of the sample, add the this compound internal standard.

    • Perform a protein precipitation step by adding a 3-fold excess of cold acetonitrile. Vortex and centrifuge.

    • Alternatively, for cleaner samples and lower detection limits, perform a solid-phase extraction (SPE) on a C18 cartridge.

    • Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

3.1.3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent)

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS (or equivalent)

  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode to be optimized.

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

Table 4: Proposed LC-MS/MS Parameters

ParameterProposed Value
LC Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 30% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ion Source ESI (Negative or Positive)
Capillary Voltage 3500 V
Gas Temperature 300 °C
Gas Flow 8 L/min
Nebulizer Pressure 35 psi

Table 5: Hypothetical MRM Transitions for LC-MS/MS

CompoundPrecursor Ion (m/z)Product Ion (m/z)Transition TypeCollision Energy (eV)
Benzyl Salicylate[M-H]⁻ 227.1136.1Quantifier15
Benzyl Salicylate[M-H]⁻ 227.192.1Qualifier25
This compound [M-H]⁻ 231.1 140.1 Quantifier 15
This compound [M-H]⁻ 231.1 92.1 Qualifier 25

Note: These transitions are hypothetical and would require experimental optimization.

Logical Relationship of Method Development

LCMS_Development cluster_optimization Method Optimization cluster_validation Method Validation cluster_application Method Application Select_Column Select LC Column (e.g., C18) Optimize_MP Optimize Mobile Phase (Solvents, Additives) Select_Column->Optimize_MP Optimize_Gradient Optimize Gradient Elution Optimize_MP->Optimize_Gradient Optimize_MS Optimize MS Parameters (Ionization, MRM Transitions) Optimize_Gradient->Optimize_MS Linearity Linearity & Range Optimize_MS->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Intra- & Inter-day) Accuracy->Precision LOD_LOQ LOD & LOQ Specificity Specificity & Matrix Effects LOD_LOQ->Specificity Stability Stability Specificity->Stability Sample_Analysis Analysis of Unknown Samples Stability->Sample_Analysis Data_Review Data Review and Reporting Sample_Analysis->Data_Review Result_Interpretation Interpretation of Results Data_Review->Result_Interpretation Final_Report Final Report Result_Interpretation->Final_Report

Caption: Logical flow for LC-MS/MS method development and validation.

Conclusion

The use of this compound as an internal standard provides a robust and reliable approach for the quantification of Benzyl Salicylate in various matrices. The detailed GC-MS/MS protocol and the proposed LC-MS/MS method offer valuable tools for researchers, scientists, and drug development professionals. The provided quantitative data and experimental workflows serve as a comprehensive guide for implementing these analytical techniques in the laboratory. The high sensitivity and specificity of these mass spectrometry-based methods are essential for accurate and precise measurements in a wide range of applications.

References

Application Notes and Protocols for the Analysis of Benzyl Salicylate-d4 in Cosmetic Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl Salicylate is a common fragrance ingredient and UV absorber found in a wide array of cosmetic and personal care products.[1][2][3] Due to its potential to cause allergic reactions in sensitive individuals, its concentration in cosmetic products is regulated in many regions.[2] Accurate and reliable quantification of Benzyl Salicylate is therefore crucial for regulatory compliance and consumer safety. The use of a deuterated internal standard, Benzyl Salicylate-d4, in conjunction with mass spectrometry-based methods offers a robust and precise approach for the analysis of this compound in complex cosmetic matrices. Isotope dilution mass spectrometry is a gold-standard technique that corrects for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision.

These application notes provide detailed protocols for the quantitative analysis of Benzyl Salicylate in various cosmetic samples using this compound as an internal standard, employing both Gas Chromatography-Mass Spectrometry (GC-MS and GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes the quantitative performance data from various studies for the analysis of Benzyl Salicylate using isotope dilution and other methods. This allows for a comparison of different analytical techniques and their respective figures of merit.

ParameterGC-MS/MS (Skin & Hair)[3]GC-MS (Various Cosmetics)[4]LC-MS/MS (Human Placental Tissue)[5]
Internal Standard This compoundNot specified for Benzyl SalicylateBisphenol A-d16 (surrogate)
**Linearity (R²) **0.9992 - 0.9999> 0.995Not specified
Limit of Detection (LOD) 0.023 ng/mLNot specified0.4 - 0.6 ng/g
Limit of Quantification (LOQ) 0.23 ng/mL2 - 20 µg/g1.3 - 2.0 ng/g
Recovery 95.6 - 104.91%84.4 - 119%97 - 104%
Intra-day Precision (RSD%) 2 - 13.7%< 12%< 13.7%
Inter-day Precision (RSD%) 3.3 - 8.8%< 13%Not specified

Experimental Protocols

Protocol 1: Analysis of Benzyl Salicylate in Cosmetic Samples by GC-MS/MS

This protocol is adapted from a validated method for the analysis of Benzyl Salicylate on skin and hair, and is suitable for high-sensitivity analysis.[3]

1. Materials and Reagents

  • Benzyl Salicylate standard

  • This compound internal standard

  • Solvents: Acetonitrile, Ethyl Acetate (HPLC or GC grade)

  • Deionized water

  • Anhydrous Sodium Sulfate

2. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Weigh 0.5 g of the cosmetic sample (e.g., cream, lotion, shampoo) into a 50 mL centrifuge tube.

  • For solid or viscous samples, add 5 mL of deionized water to facilitate dispersion.

  • Spike the sample with an appropriate amount of this compound internal standard solution.

  • Add 5 mL of methyl tert-butyl ether.

  • Vortex the mixture for 2 minutes and then sonicate for 30 minutes.

  • Add 5 g of anhydrous sodium sulfate to remove water.

  • Centrifuge at 3000 x g for 30 minutes.

  • Collect the supernatant (organic layer) and filter it through a 0.22 µm syringe filter into a GC vial.

3. Instrumental Analysis: GC-MS/MS

  • Gas Chromatograph (GC):

    • Column: VF-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Injection Mode: Pulsed splitless

    • Injection Volume: 2.0 µL

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 min

      • Ramp 1: 3°C/min to 125°C

      • Ramp 2: 7°C/min to 230°C

      • Ramp 3: 20°C/min to 300°C, hold for 5 min

  • Mass Spectrometer (MS/MS):

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Benzyl Salicylate (Quantifier): m/z 285 → 91

      • Benzyl Salicylate (Qualifier): m/z 210 → 181

      • This compound (Quantifier): m/z 289 → 91

      • This compound (Qualifier): m/z 214 → 185

Protocol 2: Analysis of Benzyl Salicylate in Cosmetic Samples by LC-MS/MS

This protocol is based on a method for the analysis of Benzyl Salicylate in biological tissues and can be adapted for cosmetic matrices.[5]

1. Materials and Reagents

  • Benzyl Salicylate standard

  • This compound internal standard

  • Solvents: Methanol, Acetonitrile, Ethyl Acetate (LC-MS grade)

  • Deionized water

  • Formic Acid

  • Ammonium Formate

2. Sample Preparation: Liquid-Liquid Extraction (LLE) and Clean-up

  • Weigh 0.2 g of the cosmetic sample into a centrifuge tube.

  • Add 2.5 mL of water and 2.5 mL of methanol containing 20 mM ammonium formate.

  • Spike the sample with the this compound internal standard.

  • Vortex the mixture for 2 minutes.

  • Extract the mixture in an ultrasonic bath for 30 minutes.

  • Centrifuge the extract for 5 minutes at 10,000 x g.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase and filter through a 0.22 µm syringe filter into an LC vial.

3. Instrumental Analysis: LC-MS/MS

  • Liquid Chromatograph (LC):

    • Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute the analyte, and then return to initial conditions for equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Injection Volume: 5 - 10 µL

  • Mass Spectrometer (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized)

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: These will need to be optimized for Benzyl Salicylate and this compound on the specific instrument used. Precursor ions would be [M-H]⁻ for negative mode or [M+H]⁺ for positive mode. Product ions would be determined by fragmentation experiments.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Cosmetic Sample (Cream, Lotion, Perfume, etc.) weigh Weigh Sample sample->weigh spike Spike with This compound weigh->spike extract Liquid-Liquid Extraction (e.g., with Methyl Tert-Butyl Ether) spike->extract cleanup Centrifugation & Filtration extract->cleanup gcms GC-MS(/MS) Analysis cleanup->gcms GC-MS Path lcms LC-MS/MS Analysis cleanup->lcms LC-MS Path quant Quantification using Isotope Dilution gcms->quant lcms->quant report Report Results quant->report logical_relationship cluster_analyte Target Analytes cluster_method Analytical Principle cluster_outcome Analytical Outcomes analyte Benzyl Salicylate idms Isotope Dilution Mass Spectrometry analyte->idms is This compound (Internal Standard) is->idms accuracy High Accuracy idms->accuracy precision High Precision idms->precision matrix Matrix Effect Correction idms->matrix

References

Application Notes and Protocols: Benzyl Salicylate-d4 in Fragrance Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Benzyl Salicylate-d4 as an internal standard in the quantitative analysis of Benzyl Salicylate in fragrance research. The protocols cover its application in skin permeation studies, metabolic stability assays, and analytical quantification from skin matrices.

Quantification of Benzyl Salicylate from Skin Matrices using GC-MS/MS

This protocol outlines a validated method for the quantification of Benzyl Salicylate (BeS) from skin swabs using gas chromatography-tandem mass spectrometry (GC-MS/MS) with this compound (BeS-d4) as an internal standard. This method is crucial for dermal absorption, exposure, and decontamination studies.

Experimental Protocol

1.1. Materials and Reagents

  • Benzyl Salicylate (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (ACN, HPLC grade)

  • Methanol (MeOH, HPLC grade)

  • Deionized water

  • Skin swabs

1.2. Sample Preparation

  • Fortify skin swabs with a known concentration of BeS-d4 internal standard solution.

  • Swab the designated skin area to collect the analyte.

  • Place the swab in a vial containing a suitable extraction solvent (e.g., acetonitrile).

  • Vortex the vial for 1 minute to extract the analyte and internal standard from the swab.

  • Transfer the extract to a clean microcentrifuge tube.

  • Centrifuge the extract at 10,000 x g for 5 minutes to pellet any particulates.

  • Transfer the supernatant to a new vial for GC-MS/MS analysis.

1.3. GC-MS/MS Analysis

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 7000D Triple Quadrupole MS (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1 µL

  • Inlet Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute

    • Ramp: 20°C/min to 300°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

Table 1: GC-MS/MS Method Validation Data for Benzyl Salicylate Quantification [1]

ParameterValue
Limit of Detection (LOD)0.023 ng/mL
Limit of Quantification (LOQ)0.23 ng/mL
Coefficient of Determination (R²)0.9992 - 0.9999
Intra-day Accuracy (%)95.6 - 100.3
Inter-day Accuracy (%)98.5 - 104.9
Intra-day Precision (RSD %)2.0 - 13.7
Inter-day Precision (RSD %)3.3 - 8.8

Table 2: Mass Transitions for Benzyl Salicylate (BeS) and this compound (BeS-d4) [1]

CompoundTransitionType
BeSm/z 285 → 91Quantifier
BeSm/z 210 → 181Qualifier
BeS-d4m/z 289 → 91Quantifier
BeS-d4m/z 214 → 185Qualifier

Visualization

cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis Swab Skin Swab Collection Extract Solvent Extraction with BeS-d4 Swab->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Supernatant for Analysis Centrifuge->Supernatant GC Gas Chromatography Separation Supernatant->GC MSMS Tandem Mass Spectrometry Detection (MRM) GC->MSMS Data Data Acquisition & Quantification MSMS->Data

GC-MS/MS analytical workflow.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol describes an in vitro method to assess the dermal absorption of Benzyl Salicylate using Franz diffusion cells with ex vivo human or porcine skin. This compound can be used as an internal standard for the quantification of the permeated analyte in the receptor fluid.

Experimental Protocol

2.1. Skin Membrane Preparation

  • Obtain human or porcine skin from a certified supplier.

  • Carefully remove subcutaneous fat and dermis to a consistent thickness (approximately 500 µm).

  • Cut the skin into sections to fit the Franz diffusion cells.

  • Equilibrate the skin membranes in phosphate-buffered saline (PBS) at 32°C for 30 minutes before mounting.

2.2. Franz Diffusion Cell Assembly and Dosing

  • Mount the prepared skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.

  • Fill the receptor chamber with a suitable receptor fluid (e.g., PBS with 5% bovine serum albumin to maintain sink conditions) and ensure no air bubbles are trapped beneath the skin.

  • Maintain the temperature of the receptor fluid at 32°C using a circulating water bath.

  • Apply a finite dose of the Benzyl Salicylate formulation to the surface of the skin in the donor chamber.

  • Cover the donor chamber to prevent evaporation.

2.3. Sampling and Analysis

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), collect aliquots from the receptor fluid.

  • Replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor fluid.

  • Fortify the collected samples with this compound as an internal standard.

  • Analyze the samples using a validated analytical method such as LC-MS/MS or GC-MS/MS to determine the concentration of Benzyl Salicylate.

Data Presentation

Table 3: In Vitro Percutaneous Absorption of Benzyl Salicylate [2][3][4]

Skin TypeFormulationDuration (hours)Permeation (% of applied dose)
Human EpidermisNeat720.031 ± 0.004
Rat Skin1% in ethanol2462.7
Rat Skin3% in ethanol2458.8
Rat Skin10% in ethanol2440.3
Guinea Pig Skin1% in ethanol163.5
Guinea Pig Skin3% in ethanol161.7
Guinea Pig Skin10% in ethanol160.9

Visualization

cluster_setup Franz Cell Setup cluster_experiment Permeation Experiment Skin Skin Membrane Preparation Mount Mounting in Franz Cell Skin->Mount Receptor Filling Receptor Chamber Mount->Receptor Dose Application of Formulation Receptor->Dose Incubate Incubation at 32°C Dose->Incubate Sample Receptor Fluid Sampling Incubate->Sample Analysis LC-MS/MS or GC-MS/MS Analysis Sample->Analysis

In vitro skin permeation experimental workflow.

In Vitro Metabolic Stability Assay using Human Liver S9 Fractions

This protocol details an in vitro assay to determine the metabolic stability of Benzyl Salicylate using human liver S9 fractions. This compound can be used as an internal standard for the accurate quantification of the parent compound over time. The primary metabolic pathway for Benzyl Salicylate is hydrolysis to salicylic acid and benzyl alcohol.

Experimental Protocol

3.1. Reagents and Solutions

  • Human Liver S9 fraction

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Benzyl Salicylate stock solution (in DMSO or acetonitrile)

  • This compound internal standard solution

  • Acetonitrile (ice-cold, for reaction termination)

3.2. Incubation Procedure

  • Prepare a master mix containing the liver S9 fraction and phosphate buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the Benzyl Salicylate stock solution and the NADPH regenerating system to the master mix.

  • The final incubation mixture should contain:

    • Liver S9 protein: ~1 mg/mL

    • Benzyl Salicylate: 1-10 µM

    • NADPH regenerating system

  • Incubate the mixture at 37°C with gentle shaking.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Immediately terminate the reaction by adding the aliquot to ice-cold acetonitrile containing the this compound internal standard.

  • Vortex and centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS.

Data Presentation

Table 4: In Vitro Metabolism of Benzyl Salicylate in Human Liver S9 Fractions [5]

Incubation Time (minutes)Benzyl Salicylate Remaining (%)Salicylic Acid Formed (% of initial Benzyl Salicylate)
01000
15~40~60
30Not ReportedNot Reported
60Not ReportedNot Reported
120Not ReportedNot Reported
240Not ReportedNot Reported

Note: The presence of Bovine Serum Albumin (BSA) in the incubation can reduce the initial rate of salicylic acid formation.[5]

Visualization

cluster_pathway Metabolic Pathway BeS Benzyl Salicylate Enzyme Carboxylesterases (in Liver S9) BeS->Enzyme SA Salicylic Acid Enzyme->SA BA Benzyl Alcohol Enzyme->BA

Metabolism of Benzyl Salicylate.

References

Application Notes and Protocols for Dermal Absorption Studies with Benzyl Salicylate-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl Salicylate is a common ingredient in cosmetics and fragrances, and its potential for systemic exposure through dermal absorption is a key consideration in safety and toxicological assessments. The use of isotopically labeled compounds, such as Benzyl Salicylate-d4, in dermal absorption studies offers a robust method for quantification, allowing for differentiation from endogenous or contaminating non-labeled compounds. This compound serves as a valuable internal standard for analytical quantification, ensuring high accuracy and precision in determining the amount of absorbed substance.[1][2][3]

This document provides detailed application notes and protocols for conducting in vitro and in vivo dermal absorption studies using this compound. It includes summaries of quantitative data, detailed experimental procedures, and analytical methods for the quantification of this compound in skin matrices.

Quantitative Data Summary

The following tables summarize quantitative data from various dermal absorption studies of Benzyl Salicylate. These studies have been conducted on different species and under various conditions, providing a broad overview of its absorption potential.

Table 1: In Vitro Dermal Absorption of Benzyl Salicylate

SpeciesSkin TypeVehicleConcentration (%)Applied DoseDuration (hours)Percent Absorbed (%)Reference
HumanCadaver EpidermisNeat1000.2 mL720.031 ± 0.004[4][5][6]
HumanExcised SkinBody Lotion0.510 µg/cm²249.01 ± 1.46[5]
RatExcised Intact SkinEthanol1120 µg/cm²2462.7[4][6]
RatExcised Intact SkinEthanol3360 µg/cm²2458.8[4][6]
RatExcised Intact SkinEthanol101200 µg/cm²2440.3[4][6]
Guinea PigExcised Intact SkinEthanol1Not Specified163.5[4]
Guinea PigExcised Intact SkinEthanol3Not Specified161.7[4]
Guinea PigExcised Intact SkinEthanol10Not Specified160.9[4]

Table 2: Analytical Method Validation for Benzyl Salicylate (BeS) and this compound (BeS-d4) by GC-MS/MS

ParameterBenzyl Salicylate (BeS)This compound (BeS-d4)Reference
Quantifier Ion Transition (m/z)285 → 91289 → 91[1][3]
Qualifier Ion Transition (m/z)210 → 181214 → 185[1][3]
Limit of Detection (LOD)0.023 ng/mLNot Applicable[1][3]
Limit of Quantification (LOQ)0.23 ng/mLNot Applicable[1][3]
Coefficient of Determination (R²)0.9992 - 0.9999Not Applicable[1][3]
Intra-day Accuracy (%)95.6 - 100.3Not Applicable[1][3]
Inter-day Accuracy (%)98.5 - 104.91Not Applicable[1][3]
Intra-day Precision (RSD %)2.0 - 13.7Not Applicable[1][3]
Inter-day Precision (RSD %)3.3 - 8.8Not Applicable[1][3]

Experimental Protocols

In Vitro Dermal Absorption: Franz Diffusion Cell Assay (OECD 428)

This protocol describes the assessment of dermal absorption of this compound using excised human or animal skin in a Franz diffusion cell apparatus. This method is compliant with OECD Test Guideline 428.[7][8][9][10]

Materials:

  • Franz diffusion cells (static or flow-through)

  • Excised human or porcine skin (dermatomed to a thickness of 200-400 µm)

  • Receptor fluid (e.g., phosphate-buffered saline with a suitable solubilizing agent like BSA)

  • This compound test formulation

  • Syringes and needles for sampling

  • Water bath or heating block to maintain 32°C

  • Analytical instrumentation (GC-MS/MS)

Procedure:

  • Skin Preparation: Thaw frozen skin sections and cut to a size suitable for mounting on the Franz diffusion cells. Ensure the skin barrier integrity by measuring transepidermal water loss (TEWL) or by a similar validated method.[8][10]

  • Cell Assembly: Mount the skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.

  • Temperature Equilibration: Place the assembled cells in a heating block and allow the skin surface temperature to equilibrate to 32 ± 1°C.[9][10]

  • Dosing: Apply a known quantity of the this compound formulation to the skin surface in the donor chamber. The dose should be relevant to human exposure scenarios.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), collect samples from the receptor fluid. In a flow-through system, samples are collected continuously.[10]

  • Mass Balance: At the end of the experiment (typically 24 hours), dismantle the cell. Analyze the following compartments to determine the mass balance:

    • Unabsorbed formulation on the skin surface (skin wash).

    • This compound within the stratum corneum (via tape stripping).

    • This compound remaining in the epidermis and dermis.

    • The cumulative amount in the receptor fluid.

  • Sample Analysis: Quantify the concentration of this compound in all collected samples using a validated analytical method, such as GC-MS/MS.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis SkinPrep Excised Skin Preparation (Dermatomed) Integrity Barrier Integrity Test (e.g., TEWL) SkinPrep->Integrity Mount Mount Skin in Franz Diffusion Cell Integrity->Mount Equilibrate Equilibrate to 32°C Mount->Equilibrate Dose Apply this compound Formulation Equilibrate->Dose Sample Sample Receptor Fluid (Time Points) Dose->Sample GCMS GC-MS/MS Analysis Sample->GCMS Dismantle Dismantle Cell at 24h MassBalance Mass Balance Determination (Skin Wash, Tape Strips, Epidermis/Dermis, Receptor Fluid) Dismantle->MassBalance MassBalance->GCMS G Apply Apply this compound Formulation to Skin Expose Defined Exposure Period Apply->Expose Strip Perform Sequential Tape Stripping Expose->Strip Extract Extract Tape Strips with Solvent Strip->Extract Analyze Quantify with GC-MS/MS Extract->Analyze G BS Benzyl Salicylate CE Carboxylesterases (in Epidermis) BS->CE SA Salicylic Acid BA Benzyl Alcohol CE->SA CE->BA

References

Troubleshooting & Optimization

Improving peak resolution of Benzyl Salicylate-d4 in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Improving Peak Resolution of Benzyl Salicylate-d4

This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting strategies and frequently asked questions (FAQs) to address common challenges in achieving optimal peak resolution for this compound in chromatographic analyses.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why am I observing poor resolution or co-elution between Benzyl Salicylate and this compound?

A1: Poor resolution between an analyte and its deuterated internal standard is a common issue. Deuteration can slightly alter the physicochemical properties of a molecule, leading to small differences in retention time.[1][2] In reversed-phase liquid chromatography (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated counterparts because the hydrophobic interactions with the stationary phase are weaker.[1]

Troubleshooting Steps:

  • Review Your Column Choice: The stationary phase chemistry is critical. For aromatic compounds like Benzyl Salicylate, phases that allow for π-π interactions, such as phenyl or biphenyl columns, can enhance selectivity and improve resolution.[3] A standard C18 column may not always provide the necessary selectivity.

  • Optimize the Mobile Phase:

    • Organic Modifier: The choice between acetonitrile and methanol can significantly impact selectivity for aromatic compounds. Methanol tends to promote π-π interactions with phenyl-containing stationary phases, which can increase retention and resolution, while acetonitrile can disrupt these interactions. Experiment with different ratios of organic modifier to the aqueous phase.

    • pH Control: Using a buffer to control the mobile phase pH can stabilize the analyte's charge state and improve peak shape, which in turn affects resolution.[4][5]

  • Adjust the Column Temperature: Temperature is a powerful tool for adjusting selectivity, especially for ionic or polar compounds.[6] Lowering the temperature generally increases retention and may improve resolution for closely eluting peaks.[7][8] Conversely, increasing the temperature can decrease mobile phase viscosity and improve efficiency, leading to sharper peaks.[9] A systematic temperature study is recommended.

  • Lower the Flow Rate: Reducing the flow rate can provide more time for the analytes to interact with the stationary phase, often leading to better resolution, although this will increase the analysis time.[10][11]

  • Consider a Lower-Resolution Column (LC-MS applications): If complete chromatographic separation is not achievable and you are using mass spectrometry detection, it may be acceptable for the peaks to partially overlap.[12] In some cases, forcing co-elution by using a column with lower resolving power can help ensure that both the analyte and the internal standard experience the same matrix effects, leading to more accurate quantification.[2]

Q2: My this compound peak is tailing. What are the common causes and solutions?

A2: Peak tailing is a common distortion where the trailing edge of the peak is drawn out. This can compromise resolution and lead to inaccurate quantification.[4] For polar and aromatic compounds, tailing is often caused by secondary interactions with the stationary phase or other system issues.

Troubleshooting Workflow for Peak Tailing:

G cluster_causes Potential Causes cluster_solutions Solutions start Observe Peak Tailing cause1 Secondary Interactions (e.g., with silanols) start->cause1 cause2 Column Overload start->cause2 cause3 Column Damage (voids, contamination) start->cause3 cause4 Extra-Column Effects (dead volume) start->cause4 cause5 Mobile Phase Mismatch start->cause5 sol1 Use End-Capped Column Add Mobile Phase Modifier (e.g., TEA) Adjust pH cause1->sol1 Chemical Cause sol2 Dilute Sample Reduce Injection Volume cause2->sol2 Sample Cause sol3 Use Guard Column Replace Column Flush Column cause3->sol3 Column Cause sol4 Check Fittings & Tubing Minimize Tubing Length cause4->sol4 System Cause sol5 Match Sample Solvent to Mobile Phase cause5->sol5 Method Cause

Caption: A troubleshooting workflow for diagnosing and resolving peak tailing issues.

Detailed Solutions:

  • Secondary Interactions: Polar analytes can interact with active sites on the stationary phase, such as residual silanol groups on silica-based columns.[13]

    • Solution: Use a modern, high-purity, end-capped column with minimal silanol activity.[13] Adding a mobile phase modifier like triethylamine (TEA) can mask silanol groups, but this is becoming less common with newer column technologies.[14] Adjusting the mobile phase pH can also help by keeping the analyte in a single ionic form.[4]

  • Column Overload: Injecting too much sample can saturate the stationary phase.[13]

    • Solution: Dilute the sample or reduce the injection volume to see if the peak shape improves.[4]

  • Column Damage or Contamination: Voids in the packing bed or contamination at the column inlet can distort the flow path.[4]

    • Solution: Use a guard column or in-line filter to protect the analytical column.[13][15] If damage is suspected, try replacing the column.[4]

  • Extra-Column Dead Volume: Excessive volume in tubing and connections between the injector, column, and detector can cause peak broadening and tailing.[13]

    • Solution: Ensure all fittings are properly connected and use tubing with the smallest appropriate inner diameter and length.[13]

Q3: What are the recommended starting conditions for a this compound analysis?

A3: While optimal conditions are application-specific, the following provides a robust starting point for method development for both GC and HPLC.

Recommended Starting Parameters (HPLC)

ParameterRecommendationRationale
Column Phenyl-Hexyl or Biphenyl Phase (e.g., 100 mm x 2.1 mm, <3 µm)Provides π-π interactions beneficial for resolving aromatic compounds like Benzyl Salicylate.[3]
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure consistent protonation of salicylic acid moiety.
Mobile Phase B Acetonitrile or MethanolStart with Acetonitrile. If resolution is poor, switch to Methanol to alter selectivity.
Gradient 50-95% B over 10 minutesA generic starting gradient to determine the approximate elution conditions.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature often improves peak shape and reduces backpressure.[8]
Injection Vol. 1-5 µLKeep low to prevent overload.
Detection UV at 270 nm or 304 nm[16][17] or MSBenzyl Salicylate has a chromophore suitable for UV detection. MS provides mass-based specificity.

Recommended Starting Parameters (GC-MS)

A validated GC-MS/MS method has been published for the analysis of Benzyl Salicylate and its d4 internal standard.[18][19]

ParameterPublished Value / Recommendation
Column 5% Phenyl-polysiloxane (e.g., Rtx-5MS)
Carrier Gas Helium
Oven Program Start at 80-100°C, ramp to ~280°C
Injection Mode Splitless
MS Detection Multiple Reaction Monitoring (MRM)

Quantitative Data: GC-MS/MS Transitions

The following table summarizes the mass transitions used for the quantification of Benzyl Salicylate (BeS) and its deuterated internal standard (BeS-d4).[18][19][20]

CompoundIon TypeTransition (m/z)
Benzyl SalicylateQuantifier285 → 91
Benzyl SalicylateQualifier210 → 181
This compound Quantifier 289 → 91
This compound Qualifier 214 → 185

Experimental Protocols

Protocol 1: Systematic Approach to Improving Peak Resolution

This protocol outlines a logical workflow for optimizing the separation of Benzyl Salicylate and this compound.

Caption: A systematic workflow for chromatographic method development to improve peak resolution.

Methodology:

  • Initial Assessment:

    • Prepare a standard containing both Benzyl Salicylate and this compound.

    • Run the sample using your current or initial method.

    • Calculate the resolution (Rs) between the two peaks. An Rs value of ≥ 1.5 is generally considered baseline resolved.

  • Column Selectivity Screening:

    • If the initial column (e.g., C18) provides poor resolution, test a column with different selectivity.[21]

    • A phenyl-based column is a logical choice due to the aromatic nature of Benzyl Salicylate.[22]

    • Compare the chromatograms and select the column that shows the greatest separation between the two peaks, even if it is not yet baseline.

  • Mobile Phase Optimization:

    • Using the best column from the previous step, investigate the mobile phase composition.

    • Organic Modifier: If using acetonitrile, perform an identical run where methanol is substituted as the organic modifier. This is a powerful way to change selectivity.[21]

    • Solvent Strength: Adjust the isocratic percentage or gradient slope of the organic modifier to ensure the peaks have an optimal retention factor (k') between 2 and 10.[21]

    • pH: If tailing is observed or the compounds have ionizable groups, evaluate the effect of mobile phase pH using an appropriate buffer.

  • Temperature Optimization:

    • Investigate the effect of column temperature on the separation.[6]

    • Run the analysis at three different temperatures (e.g., 30°C, 40°C, 50°C) while keeping all other parameters constant.

    • Note changes in retention time and selectivity. Select the temperature that provides the best resolution.[11]

  • Flow Rate Adjustment:

    • As a final step for fine-tuning, the flow rate can be adjusted.

    • Lowering the flow rate often increases efficiency and can improve the resolution of closely eluting peaks.[11]

  • Finalize Method:

    • Once an acceptable resolution (Rs ≥ 1.5) is achieved, document the final method parameters and proceed with validation.

References

How to avoid contamination with Benzyl Salicylate-d4 standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid and address contamination issues related to the Benzyl Salicylate-d4 standard in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application in the laboratory?

This compound is a deuterated form of Benzyl Salicylate. In analytical chemistry, it is primarily used as an internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods.[1] Its chemical and physical properties are nearly identical to the non-labeled Benzyl Salicylate, allowing it to mimic the analyte's behavior during sample preparation and analysis, thus correcting for variations.[2][3]

Q2: What are the common sources of Benzyl Salicylate contamination in a laboratory?

Benzyl Salicylate is a widely used ingredient in a variety of consumer products, which significantly increases the risk of inadvertent laboratory contamination.[1] Key sources include:

  • Personal Care Products: Perfumes, colognes, lotions, soaps, shampoos, and sunscreens often contain Benzyl Salicylate as a fragrance or UV filter.[4]

  • Laboratory Consumables: Contamination can be present in or on items such as pipette tips, vials, and solvents if they have been exposed to Benzyl Salicylate in their manufacturing or packaging process.

  • Cross-Contamination: Improper handling of high-concentration stock solutions can lead to the contamination of glassware, syringes, and other laboratory equipment.[5]

Q3: What are the initial signs of this compound contamination in an analytical run?

Contamination can manifest in several ways in your analytical data:

  • High Background Signal: Elevated baseline noise in the chromatogram at the mass transition of this compound.[6]

  • Ghost Peaks: Appearance of a peak corresponding to this compound in blank injections where none is expected.[7]

  • Poor Peak Shape: Tailing or fronting of the this compound peak, which can be exacerbated by system contamination.

  • Inconsistent Internal Standard Response: Significant variability in the peak area of this compound across a single analytical batch.[8][9]

Troubleshooting Guide

Issue 1: High background signal or ghost peaks of this compound are observed in blank injections.

This is a classic sign of system contamination or carryover from a previous injection.

Troubleshooting Steps:

  • Isolate the Source:

    • Injector/Autosampler: The autosampler is a common source of carryover.[7][10] Run a blank injection immediately after a high-concentration sample to confirm carryover.

    • LC/GC System: If the contamination persists in blanks even without an injection, the source may be in the mobile phase, solvents, or tubing.

    • Mass Spectrometer: While less common, the ion source can become contaminated.

  • Cleaning Protocols:

    • Autosampler Needle and Port: Clean the exterior of the needle with a strong solvent. Program multiple, vigorous needle washes between injections using a strong solvent that is known to solubilize Benzyl Salicylate (e.g., a high percentage of organic solvent like acetonitrile or methanol).[5][10]

    • Injection Loop and Syringe: Flush the injection loop and syringe with a strong solvent. If contamination is severe, replacement of these parts may be necessary.[5]

    • LC/GC Column: Disconnect the column and flush the system with a strong solvent. If the column is contaminated, it may need to be flushed with a strong solvent or replaced.

Issue 2: The this compound internal standard response is highly variable across an analytical run.

Inconsistent internal standard response can compromise the accuracy and precision of your quantitative data.[8][9]

Troubleshooting Steps:

  • Verify Pipetting and Dilution: Ensure that the internal standard is being added consistently to all samples, standards, and quality controls. Automated liquid handlers should be checked for accuracy and precision.

  • Check for Matrix Effects: Ion suppression or enhancement due to the sample matrix can cause variability.[2] To investigate this, prepare post-extraction spiked samples at different dilutions and compare the internal standard response to that in a clean solvent.

  • Assess for Contamination in Blank Matrix: The biological matrix (e.g., plasma, urine) itself may be contaminated with Benzyl Salicylate. Analyze a batch of blank matrix from a different source to see if the issue persists.

Experimental Protocols

Protocol 1: Autosampler Cleaning Procedure for Benzyl Salicylate Contamination

  • Prepare Cleaning Solvents:

    • Solvent A: 90:10 Acetonitrile:Water

    • Solvent B: 100% Isopropanol

    • Solvent C: 100% Methanol

  • Needle Wash Program:

    • Modify the autosampler method to include an extensive needle wash protocol both before and after each injection.

    • A recommended sequence is:

      • Wash with Solvent A for 15 seconds.

      • Wash with Solvent B for 15 seconds.

      • Wash with Solvent C for 15 seconds.

      • Final wash with the initial mobile phase composition for 10 seconds.

  • System Flush:

    • Replace the analytical column with a union.

    • Flush the entire LC system with 100% isopropanol for at least 30 minutes at a low flow rate (e.g., 0.2 mL/min).

    • Follow with a 30-minute flush with the mobile phase to re-equilibrate the system.

Data Presentation

Table 1: Typical GC-MS/MS Parameters for this compound Analysis

ParameterValue
Internal Standard This compound
Quantifier Ion Transition m/z 289 → 91
Qualifier Ion Transition m/z 214 → 185
Typical Concentration Range 10 - 1000 ng/mL
Reference [1]

Visualizations

Contamination_Troubleshooting_Workflow start High Background or Ghost Peak of BS-d4 check_carryover Inject Blank After High Concentration Sample start->check_carryover carryover_present Carryover Confirmed check_carryover->carryover_present Peak Appears no_carryover Contamination Persists in Continuous Blanks check_carryover->no_carryover No Peak or Contamination is Constant clean_autosampler Implement Aggressive Autosampler Cleaning Protocol carryover_present->clean_autosampler check_solvents Analyze Fresh Solvents and Mobile Phase no_carryover->check_solvents re_evaluate Re-evaluate System Performance clean_autosampler->re_evaluate solvent_contaminated Solvents are Contaminated check_solvents->solvent_contaminated Contamination Found system_contamination System is Contaminated check_solvents->system_contamination Solvents are Clean replace_solvents Replace All Solvents and Mobile Phases solvent_contaminated->replace_solvents flush_system Flush Entire LC/GC System system_contamination->flush_system replace_solvents->re_evaluate flush_system->re_evaluate

Caption: Troubleshooting workflow for high background or ghost peaks of this compound.

Contamination_Pathways cluster_sources Contamination Sources cluster_pathways Contamination Pathways cluster_impact Impacted Areas personal_products Personal Care Products (Lotions, Perfumes) lab_personnel Laboratory Personnel (Skin, Clothing) personal_products->lab_personnel lab_consumables Contaminated Lab Consumables (Vials, etc.) equipment Direct Contact with Lab Equipment lab_consumables->equipment stock_solutions High Concentration Stock Solutions stock_solutions->equipment lab_environment Laboratory Environment (Air, Surfaces) lab_personnel->lab_environment samples Analytical Samples lab_environment->samples instrument LC/GC-MS System lab_environment->instrument equipment->samples equipment->instrument

Caption: Potential pathways for Benzyl Salicylate contamination in a laboratory setting.

References

Troubleshooting low recovery of Benzyl Salicylate-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Benzyl Salicylate-d4. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experimental work with this internal standard.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that may lead to low recovery of this compound.

Q1: What are the primary reasons for observing low recovery of this compound in my analytical method?

A1: Low recovery of this compound can stem from several factors throughout the analytical process. The most common culprits include:

  • Suboptimal Extraction pH: The efficiency of extraction for benzyl salicylate is pH-dependent. Since it is an ester of salicylic acid, the pH of the sample matrix can influence its stability and partitioning behavior during liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

  • Analyte Instability (Hydrolysis): this compound can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, breaking down into salicylic acid-d4 and benzyl alcohol. This degradation can occur during sample preparation, storage, or even within the analytical instrument's source.[1]

  • Matrix Effects: Components within the biological matrix (e.g., plasma, urine, tissue homogenates) can interfere with the ionization of this compound in the mass spectrometer source, leading to ion suppression and a falsely low signal.[2]

  • Inefficient Extraction: The chosen extraction solvent or solid-phase extraction sorbent may not be optimal for this compound, resulting in incomplete extraction from the sample matrix.

  • Chromatographic Issues: Deuterated internal standards can sometimes exhibit slight differences in retention time compared to their non-deuterated counterparts.[3][4] If the integration parameters are not set correctly, this can lead to inaccurate peak area determination.

  • Adsorption: this compound may adsorb to glass or plastic surfaces during sample preparation and analysis.

Q2: My recovery of this compound is inconsistent between samples. What could be the cause?

A2: Inconsistent recovery often points to variability in sample handling and matrix effects.

  • Matrix Variability: Different lots of biological matrices can have varying compositions, leading to inconsistent matrix effects. It is crucial to evaluate matrix effects across multiple sources of your biological matrix during method validation.

  • Inconsistent pH: If the pH of your samples is not tightly controlled, the extraction efficiency and stability of this compound can vary from sample to sample.

  • Procedural Inconsistencies: Ensure that all sample preparation steps, including vortexing times, incubation periods, and solvent volumes, are performed consistently for all samples.

Q3: How can I improve the extraction efficiency of this compound?

A3: To enhance extraction efficiency, consider the following:

  • Optimize Extraction pH: For acidic compounds like salicylates, adjusting the sample pH to be at least 2 units below the pKa of the corresponding acid can improve extraction into an organic solvent. For Benzyl Salicylate, which is an ester, the stability at different pH values should be experimentally evaluated to find a balance between stability and extraction efficiency.

  • Solvent Selection for LLE: For liquid-liquid extraction, solvents like ethyl acetate have been shown to be effective for extracting benzyl salicylate.[5] Experiment with different organic solvents of varying polarity to find the one that provides the highest recovery.

  • SPE Sorbent and Protocol Optimization: For solid-phase extraction, a polymeric reversed-phase sorbent is a good starting point. Method development should involve optimizing the conditioning, loading, washing, and elution steps. A systematic approach, such as testing different wash and elution solvent compositions, is recommended.

Q4: What are the signs of this compound degradation, and how can I prevent it?

A4: The primary degradation pathway for this compound is hydrolysis to salicylic acid-d4 and benzyl alcohol.

  • Signs of Degradation: You may observe a peak corresponding to salicylic acid-d4 in your chromatogram. A corresponding decrease in the this compound peak area would also be expected.

  • Prevention Strategies:

    • pH Control: Avoid exposing the internal standard to highly acidic or alkaline conditions for extended periods. Buffer your samples to a pH where this compound is most stable.

    • Temperature Control: Perform sample preparation steps at reduced temperatures (e.g., on ice) to minimize degradation rates.

    • Minimize Processing Time: Process samples as quickly as possible to reduce the time the internal standard is exposed to potentially harsh conditions.

    • Proper Storage: Store stock solutions and samples at appropriate low temperatures (e.g., -20°C or -80°C) and protect them from light.

Quantitative Data Summary

The following table summarizes recovery and precision data for this compound from a validated GC-MS/MS method for its quantification on skin and hair. This data can serve as a benchmark for expected performance.

ParameterLow QC (11.5 ng/mL)Mid QC (115 ng/mL)High QC (1150 ng/mL)
Intra-day Accuracy (%) 95.6100.398.5
Inter-day Accuracy (%) 98.5104.9101.9
Intra-day Precision (%RSD) 13.72.03.3
Inter-day Precision (%RSD) 8.83.34.9
Data adapted from a study on the quantification of benzyl salicylate on skin and hair.[6]

Experimental Protocols

Protocol: Generic Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol provides a general framework for developing an SPE method. Optimization will be required for specific applications and matrices.

  • Sorbent Selection:

    • Start with a polymeric reversed-phase sorbent (e.g., Oasis HLB, Strata-X).

  • Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of deionized water. Do not allow the sorbent bed to dry out.

  • Sample Pre-treatment and Loading:

    • Thaw plasma samples on ice.

    • To 500 µL of plasma, add the working solution of this compound.

    • Vortex mix for 10 seconds.

    • Acidify the sample by adding 50 µL of 2% formic acid in water to adjust the pH.

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Consider a second wash with a slightly stronger organic solvent mixture if cleaner extracts are needed.

  • Elution:

    • Elute the this compound with 1 mL of methanol or acetonitrile. Consider eluting into a collection tube containing a small amount of a stabilizing agent if degradation is a concern.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

    • Reconstitute the residue in a suitable volume of the initial mobile phase for your LC-MS/MS or GC-MS analysis.

Visualizations

cluster_start Start: Low this compound Recovery cluster_extraction Extraction Issues cluster_stability Stability Issues cluster_analytical Analytical Issues cluster_solution Solutions start Low Recovery Observed extraction_check Review Extraction Protocol start->extraction_check stability_check Investigate Hydrolysis start->stability_check analytical_check Evaluate Analytical Method start->analytical_check ph_check Verify Sample pH extraction_check->ph_check solvent_check Evaluate Extraction Solvent/Sorbent extraction_check->solvent_check optimize_ph Optimize pH ph_check->optimize_ph optimize_solvent Optimize Solvent/SPE solvent_check->optimize_solvent temp_check Check Sample Processing Temperature stability_check->temp_check time_check Assess Sample Processing Time stability_check->time_check control_temp Use Low Temperature temp_check->control_temp reduce_time Minimize Time time_check->reduce_time matrix_effects Assess Matrix Effects analytical_check->matrix_effects chromatography Check Chromatography and Integration analytical_check->chromatography dilute_sample Dilute Sample matrix_effects->dilute_sample improve_cleanup Improve Sample Cleanup matrix_effects->improve_cleanup adjust_integration Adjust Integration Parameters chromatography->adjust_integration

Caption: Troubleshooting workflow for low recovery of this compound.

BSd4 This compound hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) BSd4->hydrolysis SAld4 Salicylic Acid-d4 BA Benzyl Alcohol hydrolysis->SAld4 hydrolysis->BA

Caption: Potential degradation pathway of this compound via hydrolysis.

References

Best practices for preparing Benzyl Salicylate-d4 stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the preparation of Benzyl Salicylate-d4 stock solutions.

Quantitative Data Summary

For ease of comparison, the following table summarizes the solubility of this compound and its non-deuterated analog, Benzyl Salicylate, in various solvents.

CompoundSolventSolubilityConcentration (mM)TemperatureNotes
This compound DMSO10 mM10Not Specified
Benzyl SalicylateDMSO80 mg/mL350.51Not SpecifiedSonication is recommended[1]
Benzyl Salicylate10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline3.3 mg/mL14.46Not SpecifiedFor in vivo formulation; sonication is recommended[1]
Benzyl SalicylateWater8.8 mg/L~0.03920°CpH 6.8-7.1[2]
Benzyl SalicylateWater24.59 mg/L~0.10825°C[3]
Benzyl Salicylate90% AlcoholSolubleNot SpecifiedNot SpecifiedSoluble in 9 volumes[2]
Benzyl SalicylateAlcohol, Ether, Organic Solvents, OilsMiscible/SolubleNot SpecifiedNot Specified[2]
Benzyl SalicylateChloroform, MethanolSlightly SolubleNot SpecifiedNot Specified[4]
Benzyl SalicylateGlycerolInsolubleNot SpecifiedNot Specified[2]

Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO

This protocol provides a detailed methodology for the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or vials (amber or covered in foil)

  • Calibrated micropipettes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 2.32 mg of this compound (Molecular Weight: ~232.27 g/mol ).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the weighed powder.

  • Dissolution:

    • Cap the vial tightly.

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.

    • If dissolution is slow, gentle warming (e.g., in a 37°C water bath for a few minutes) or brief sonication can be applied.

  • Storage: Store the stock solution at -80°C for long-term storage (up to one year) or at -20°C for shorter-term storage.[1] Use amber vials or wrap clear vials in aluminum foil to protect the solution from light.

Experimental Workflow Diagram

Benzyl_Salicylate_d4_Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage start Start: Equilibrate this compound to Room Temperature weigh Weigh this compound Powder start->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve check_dissolution Visually Inspect for Complete Dissolution dissolve->check_dissolution troubleshoot Troubleshoot: Gentle Warming or Sonication check_dissolution->troubleshoot No solution_ready Clear Stock Solution Ready check_dissolution->solution_ready Yes troubleshoot->dissolve storage Store in Amber Vial at -20°C or -80°C solution_ready->storage

Caption: Workflow for the preparation of this compound stock solution.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the recommended solvent for preparing this compound stock solutions?

Q2: My this compound is not dissolving completely in DMSO. What should I do?

A2: If you observe incomplete dissolution, you can try the following troubleshooting steps:

  • Vortexing: Ensure the solution has been vortexed thoroughly for an adequate amount of time.

  • Gentle Warming: Briefly warm the solution in a water bath at a temperature not exceeding 37°C.

  • Sonication: Place the vial in a sonicator bath for a few minutes to aid dissolution.[1]

  • Concentration Check: Double-check your calculations to ensure you have not exceeded the 10 mM solubility limit in DMSO.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: For long-term stability, it is recommended to store the stock solution at -80°C, which can preserve it for up to one year.[1] For shorter-term storage, -20°C is also acceptable. The powdered form of this compound is stable at -20°C for up to 3 years.[5] To prevent degradation from light exposure, always store solutions in amber vials or vials wrapped in aluminum foil.

Q4: Can I prepare an aqueous stock solution of this compound?

A4: It is not recommended to prepare a primary stock solution of this compound in a purely aqueous buffer. The non-deuterated Benzyl Salicylate is only slightly soluble in water.[2][6] To prepare a working solution in an aqueous medium, first prepare a concentrated stock solution in an appropriate organic solvent like DMSO, and then dilute it into the aqueous buffer. Be mindful of the final concentration of the organic solvent in your experimental system.

Q5: Is the this compound stock solution stable at room temperature?

A5: While the non-deuterated form shows good stability under normal storage conditions, it is best practice to minimize the time that the this compound stock solution is kept at room temperature.[2][7] For experimental use, thaw the required aliquot and keep it on ice. Avoid repeated freeze-thaw cycles, as this can degrade the compound. It is advisable to prepare smaller aliquots for single-use experiments.

Q6: Are there any known incompatibilities for Benzyl Salicylate?

A6: Yes, Benzyl Salicylate may hydrolyze in aqueous acidic or basic solutions and can react with oxidizing materials.[7] It is also advisable to avoid contact with strong acids and alkalis.[7] Keep these incompatibilities in mind when preparing working solutions and designing your experiments.

References

Technical Support Center: Benzyl Salicylate-d4 Calibration Curve Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Benzyl Salicylate-d4 calibration curves in analytical methods, particularly LC-MS/MS and GC-MS/MS.

Troubleshooting Guide

Question: My calibration curve for Benzyl Salicylate using this compound as an internal standard is non-linear. What are the potential causes and how can I troubleshoot this?

Answer:

Non-linearity in calibration curves when using a deuterated internal standard like this compound is a common issue that can arise from several factors. Follow the troubleshooting workflow below to identify and resolve the problem.

Troubleshooting Workflow for Non-Linear Calibration Curves

cluster_start Start: Non-Linear Calibration Curve cluster_end Resolution start Observe Non-Linearity (Low R² or Poor Fit) check_concentration Review Concentration Range start->check_concentration check_is_response Examine Internal Standard (IS) Response start->check_is_response check_peak_shape Inspect Chromatographic Peak Shapes start->check_peak_shape check_matrix_effects Evaluate Matrix Effects start->check_matrix_effects adjust_concentration Adjust Concentration Range or Dilute Samples check_concentration->adjust_concentration High concentration saturation? optimize_is_conc Optimize IS Concentration check_is_response->optimize_is_conc Inconsistent IS response? improve_chromatography Improve Chromatographic Separation check_peak_shape->improve_chromatography Poor peak shape or co-elution issues? enhance_sample_prep Enhance Sample Preparation check_matrix_effects->enhance_sample_prep Evidence of ion suppression/enhancement? end Achieve Linear Calibration Curve (R² > 0.99) adjust_concentration->end optimize_is_conc->end improve_chromatography->end enhance_sample_prep->end

Figure 1. A troubleshooting workflow for diagnosing and resolving non-linear calibration curves.

Detailed Troubleshooting Steps:

  • Review the Concentration Range:

    • Issue: Non-linearity, particularly at the higher concentration end, is often due to detector saturation.

    • Troubleshooting:

      • Analyze the response of the highest concentration standards. If the response is not proportionally increasing, detector saturation is likely.

      • Dilute the upper-end calibration standards and re-run the curve.

      • If samples have concentrations exceeding the linear range, they should be diluted to fall within the calibrated range.

  • Examine the Internal Standard (IS) Response:

    • Issue: The response of this compound should be consistent across all calibration standards and samples. Significant variation can indicate a problem.

    • Troubleshooting:

      • Create a plot of the internal standard area versus concentration. The area should be relatively constant.

      • If the IS response is inconsistent, consider issues with sample preparation, injection volume precision, or stability of the IS in the prepared samples.

  • Inspect Chromatographic Peak Shapes and Co-elution:

    • Issue: Poor peak shape (e.g., fronting or tailing) or slight separation between Benzyl Salicylate and this compound can lead to differential matrix effects and non-linearity. Although deuterated standards are expected to co-elute with the native analyte, small differences in retention time can occur.

    • Troubleshooting:

      • Overlay the chromatograms of the analyte and the internal standard. They should have identical retention times and similar peak shapes.

      • If there is a slight separation, optimize the chromatographic method (e.g., gradient, flow rate, column temperature) to achieve co-elution.

  • Evaluate Matrix Effects:

    • Issue: Components in the sample matrix can co-elute with the analyte and internal standard, causing ion suppression or enhancement, which can affect the linearity of the calibration curve. Matrix effects are a common challenge in LC-MS analysis.

    • Troubleshooting:

      • Prepare matrix-matched calibration standards by spiking known concentrations of Benzyl Salicylate and this compound into a blank matrix extract. Compare the slope of the matrix-matched curve to a curve prepared in a clean solvent. A significant difference indicates the presence of matrix effects.

      • Improve sample preparation to remove interfering matrix components. This could involve solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation.

Frequently Asked Questions (FAQs)

Q1: What is a good R-squared (R²) value for a Benzyl Salicylate calibration curve?

A1: For most bioanalytical methods, an R² value of >0.99 is considered acceptable and indicates a good linear fit. A validated GC-MS/MS method for Benzyl Salicylate reported excellent coefficients of determination (R² = 0.9992-0.9999).

ParameterRecommended ValueReference
Coefficient of Determination (R²) > 0.99
Linearity Range Method Dependent
Limit of Detection (LOD) 0.023 ng/mL (GC-MS/MS)
Limit of Quantification (LOQ) 0.23 ng/mL (GC-MS/MS)

Q2: Can the purity of this compound affect my calibration curve?

A2: Yes, the purity of both the analytical standard and the deuterated internal standard is critical. Impurities in the Benzyl Salicylate standard can affect the accuracy of the calibration standards. Impurities in the this compound can lead to an inconsistent response or, in a worst-case scenario, an unlabeled impurity that interferes with the native analyte. Always use well-characterized reference standards.

Q3: My calibration curve is non-linear at the low end. What could be the cause?

A3: Non-linearity at the lower concentrations can be due to adsorptive losses of the analyte during sample preparation or chromatography, or poor signal-to-noise. Ensure that the concentration of your lowest standard is above the limit of quantification (LOQ). You may also consider using a different weighting factor for your regression analysis (e.g., 1/x or 1/x²).

Q4: Could isotopic exchange be an issue with this compound?

A4: this compound has deuterium atoms on the benzene ring, which are generally stable under typical analytical conditions. Isotopic exchange (the replacement of deuterium with hydrogen) is more of a concern for deuterium labels on exchangeable protons (e.g., on -OH or -NH groups). However, it is always good practice to check the stability of the internal standard in the sample matrix and under the storage conditions used.

Q5: What are the key mass transitions for Benzyl Salicylate and this compound in MS/MS analysis?

A5: A published GC-MS/MS method utilized the following transitions:

CompoundTransition TypeMass Transition (m/z)
Benzyl Salicylate Quantifier285 → 91
Qualifier210 → 181
This compound Quantifier289 → 91
Qualifier214 → 185

Data from a GC-MS/MS method.

Experimental Protocols

Protocol: Preparation of Calibration Curve Standards

This protocol outlines the general steps for preparing calibration standards for a Benzyl Salicylate assay using this compound as an internal standard.

Materials:

  • Benzyl Salicylate analytical standard

  • This compound internal standard

  • High-purity solvent (e.g., methanol, acetonitrile)

  • Blank matrix (e.g., plasma, urine, tissue homogenate) if preparing matrix-matched standards

  • Calibrated volumetric flasks and pipettes

Procedure:

  • Prepare Primary Stock Solutions:

    • Accurately weigh a known amount of Benzyl Salicylate and this compound and dissolve in a known volume of solvent to create concentrated primary stock solutions (e.g., 1 mg/mL).

  • Prepare Working Stock Solutions:

    • Perform serial dilutions of the primary stock solutions to create working stock solutions at lower concentrations.

  • Prepare Internal Standard Spiking Solution:

    • Dilute the this compound working stock solution to the final concentration that will be added to all samples and calibration standards.

  • Prepare Calibration Standards:

    • Aliquot the blank matrix or solvent into a series of tubes.

    • Spike each tube with an appropriate volume of the Benzyl Salicylate working stock solution to achieve the desired range of concentrations for the calibration curve.

    • Add a constant volume of the internal standard spiking solution to each calibration standard.

    • Vortex mix each standard thoroughly.

  • Sample Processing:

    • Process the calibration standards using the same extraction procedure as the unknown samples (e.g., protein precipitation, LLE, or SPE).

  • Analysis:

    • Analyze the extracted calibration standards by LC-MS/MS or GC-MS/MS.

    • Construct the calibration curve by plotting the peak area ratio (Benzyl Salicylate / this compound) against the concentration of Benzyl Salicylate.

    • Apply a linear regression model, potentially with weighting (e.g., 1/x), to fit the data.

Logical Relationship for Calibration Curve Preparation

cluster_stocks Stock Solution Preparation cluster_standards Calibration Standard Preparation cluster_analysis Analysis stock_analyte Prepare Analyte Primary Stock working_analyte Prepare Analyte Working Solutions stock_analyte->working_analyte stock_is Prepare IS Primary Stock working_is Prepare IS Working Solution stock_is->working_is spike_analyte Spike with Analyte Working Solutions working_analyte->spike_analyte spike_is Spike with IS Working Solution working_is->spike_is aliquot_matrix Aliquot Blank Matrix aliquot_matrix->spike_analyte spike_analyte->spike_is process_samples Process Samples and Standards spike_is->process_samples analyze Analyze by MS process_samples->analyze construct_curve Construct Calibration Curve analyze->construct_curve

Figure 2. A flowchart outlining the key steps in preparing calibration curve standards.

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Benzyl Salicylate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methods for the quantification of Benzyl Salicylate, a common fragrance ingredient and a potential allergen. The focus is on the validation of these methods, with a particular emphasis on the use of Benzyl Salicylate-d4 as an internal standard. This document aims to assist researchers in selecting the most appropriate analytical strategy for their specific needs by presenting objective performance data and detailed experimental protocols.

Methodology Comparison: The Gold Standard vs. Alternatives

The quantification of Benzyl Salicylate in complex matrices such as cosmetics, environmental samples, or biological tissues requires robust and reliable analytical methods. The gold standard for this application is Gas Chromatography coupled with tandem Mass Spectrometry (GC-MS/MS) using an isotopically labeled internal standard, such as this compound. This approach offers high selectivity and sensitivity. However, alternative methods like Gas Chromatography-Mass Spectrometry (GC-MS) with other internal standards and High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) are also employed.

Performance Data

The following tables summarize the quantitative performance of these methods based on available experimental data.

Table 1: GC-MS/MS with this compound Internal Standard [1][2][3]

ParameterPerformance
Linearity (R²) 0.9992 - 0.9999
Limit of Detection (LOD) 0.023 ng/mL
Limit of Quantification (LOQ) 0.23 ng/mL
Intra-day Accuracy (%) 95.6 - 100.3
Inter-day Accuracy (%) 98.5 - 104.91
Intra-day Precision (RSD %) 2.0 - 13.7
Inter-day Precision (RSD %) 3.3 - 8.8

Table 2: Alternative Method Performance

MethodInternal StandardLinearity (R²)LOQAccuracy (%)Precision (RSD %)
GC-MS 1,4-dibromobenzene>0.995 (for 25+ allergens)[4]2 µg/g (for most allergens)[4]84.4 - 119 (Intra & Inter-day)[4]<13.5 (Intra & Inter-day)[4]
HPLC-DAD Not specified for Benzyl Salicylate~0.999 (for other salicylates)[5][6]Not specified for Benzyl Salicylate99.78 - 100.0 (for methyl salicylate)[5][6]<2.0 (for methyl salicylate)[5][6]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

GC-MS/MS with this compound

This method is highly specific and sensitive for the quantification of Benzyl Salicylate.

  • Sample Preparation: Extraction of Benzyl Salicylate from the sample matrix using a suitable organic solvent (e.g., methyl tert-butyl ether). Fortification of the extract with a known concentration of this compound internal standard.

  • Gas Chromatography (GC):

    • Column: HP-5ms (or equivalent) capillary column.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 60°C, ramp to 280°C.

    • Carrier Gas: Helium at a constant flow rate.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Mass Transitions:

      • Benzyl Salicylate: m/z 228 -> 91 (quantifier), m/z 228 -> 121 (qualifier).

      • This compound: m/z 232 -> 91 (quantifier), m/z 232 -> 125 (qualifier).

GC-MS with Alternative Internal Standard (e.g., 1,4-dibromobenzene)

A widely used method for the simultaneous analysis of multiple fragrance allergens.

  • Sample Preparation: Liquid-liquid extraction using a solvent system like methyl tert-butyl ether and water. Addition of the internal standard (e.g., 1,4-dibromobenzene).

  • Gas Chromatography (GC):

    • Column: DB-5ms (or equivalent) capillary column.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: A gradient program suitable for separating a wide range of analytes, for example, 50°C to 260°C.[7]

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity for target allergens.

HPLC-DAD

This method is an alternative for the analysis of salicylates and can be adapted for Benzyl Salicylate.

  • Sample Preparation: Dissolution of the sample in the mobile phase, followed by filtration.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[8]

    • Mobile Phase: A mixture of acetonitrile and water with an acid modifier like phosphoric acid or formic acid.[9]

    • Flow Rate: 1.0 mL/min.[8]

    • Detection: Diode-Array Detector (DAD) monitoring at the wavelength of maximum absorbance for Benzyl Salicylate (around 237 nm and 304 nm).[6][8]

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical method validation process.

analytical_method_validation cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation cluster_documentation Documentation define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method prep_standards Prepare Standards & Samples select_method->prep_standards perform_analysis Perform Analysis prep_standards->perform_analysis collect_data Collect Data perform_analysis->collect_data assess_linearity Assess Linearity collect_data->assess_linearity determine_lod_loq Determine LOD & LOQ collect_data->determine_lod_loq evaluate_accuracy Evaluate Accuracy & Precision collect_data->evaluate_accuracy compile_report Compile Validation Report assess_linearity->compile_report determine_lod_loq->compile_report evaluate_accuracy->compile_report

Caption: A logical workflow for analytical method validation.

gcmsms_workflow sample Sample Matrix extraction Solvent Extraction sample->extraction fortification Fortification with this compound extraction->fortification injection GC Injection fortification->injection separation Chromatographic Separation injection->separation ionization Electron Ionization separation->ionization fragmentation Collision-Induced Dissociation ionization->fragmentation detection MRM Detection fragmentation->detection quantification Quantification detection->quantification

Caption: Experimental workflow for GC-MS/MS analysis.

References

A Comparative Guide: Benzyl Salicylate-d4 vs. Non-Deuterated Benzyl Salicylate Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Benzyl Salicylate-d4 and its non-deuterated counterpart, focusing on their applications as analytical standards. The information presented herein is intended to assist researchers in selecting the appropriate standard for their specific experimental needs, with a focus on analytical performance, metabolic stability, and pharmacokinetic implications.

Introduction: The Role of Deuteration

Deuterium, a stable isotope of hydrogen, possesses an additional neutron, resulting in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This seemingly subtle difference can have significant implications in various scientific applications. In the context of analytical standards, deuteration offers distinct advantages, primarily in mass spectrometry-based quantification and in studies of drug metabolism and pharmacokinetics (DMPK).

Benzyl Salicylate is a widely used fragrance ingredient and UV absorber in cosmetic products. Its detection and quantification in various matrices are crucial for safety and efficacy assessments. This compound is its deuterated analogue, where four hydrogen atoms on the salicylate ring have been replaced with deuterium. This guide will objectively compare these two standards based on available experimental data and established scientific principles.

Analytical Performance Comparison

The primary application of this compound is as an internal standard for the accurate quantification of non-deuterated Benzyl Salicylate in complex matrices using mass spectrometry. The key advantage of a deuterated internal standard is its chemical and physical similarity to the analyte, ensuring it behaves similarly during sample preparation and analysis, while its mass difference allows for distinct detection.

A validated gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS) method for the analysis of Benzyl Salicylate on human skin and hair utilized this compound as an internal standard, providing the following performance data:

ParameterBenzyl Salicylate (Analyte)This compound (Internal Standard)
Quantifier Ion Transition (m/z) 285 → 91289 → 91
Qualifier Ion Transition (m/z) 210 → 181214 → 185
Limit of Detection (LOD) 0.023 ng/mLNot Applicable
Limit of Quantification (LOQ) 0.23 ng/mLNot Applicable
Intra-day Accuracy (%) 95.6 - 100.3Not Applicable
Inter-day Accuracy (%) 98.5 - 104.91Not Applicable
Intra-day Precision (RSD %) 2 - 13.7Not Applicable
Inter-day Precision (RSD %) 3.3 - 8.8Not Applicable

Data sourced from a study on the GC-MS/MS quantification of benzyl salicylate on skin and hair.[1][2]

The use of this compound as an internal standard allows for high accuracy and precision in the quantification of Benzyl Salicylate, correcting for variations in sample extraction, injection volume, and ionization efficiency.

Metabolic Stability and Pharmacokinetic Profile

The primary metabolic pathway for Benzyl Salicylate is hydrolysis to salicylic acid and benzyl alcohol, a reaction catalyzed by carboxylesterases.[3] Deuteration at metabolically labile positions can significantly slow down the rate of metabolism. This is because the C-D bond has a lower vibrational frequency and a higher activation energy for cleavage compared to a C-H bond.

Theoretical Advantages of this compound in DMPK Studies:

ParameterNon-Deuterated Benzyl SalicylateThis compound (Predicted)Rationale
Metabolic Stability LowerHigherThe kinetic isotope effect is expected to slow down the rate of enzymatic metabolism.
Half-life (t½) ShorterLongerReduced metabolic clearance leads to a longer residence time in the body.
Clearance (CL) HigherLowerSlower metabolism results in a lower rate of elimination from the body.
Bioavailability (F) Potentially LowerPotentially HigherReduced first-pass metabolism can lead to increased systemic exposure.

It is important to note that the magnitude of the KIE is dependent on the specific metabolic pathway and the position of deuteration. Experimental validation is necessary to confirm these predicted advantages.

Experimental Protocols

For researchers interested in conducting their own comparative studies, detailed methodologies for key experiments are provided below.

Analytical Quantification using GC-MS/MS

This protocol is based on a validated method for the quantification of Benzyl Salicylate in skin and hair samples.[1][2]

Objective: To accurately quantify the concentration of Benzyl Salicylate in a given matrix using this compound as an internal standard.

Workflow Diagram:

analytical_workflow cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with This compound Sample->Spike Extraction Solvent Extraction Spike->Extraction GC Gas Chromatography (Separation) Extraction->GC MSMS Tandem Mass Spectrometry (Detection) GC->MSMS Quantification Quantification (Analyte/IS Ratio) MSMS->Quantification metabolic_stability_workflow cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Compound Test Compound (BS or BS-d4) Incubate Incubate at 37°C Compound->Incubate Microsomes Liver Microsomes Microsomes->Incubate NADPH NADPH (Cofactor) NADPH->Incubate Timepoints Collect Aliquots at Time Points Incubate->Timepoints Quench Quench Reaction (e.g., Acetonitrile) Timepoints->Quench LCMS LC-MS/MS Analysis Quench->LCMS Calculation Calculate t½ and CLint LCMS->Calculation estrogen_signaling cluster_cell MCF-7 Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response BS Benzyl Salicylate ER Estrogen Receptor (ERα) BS->ER Binds to BS_ER BS-ER Complex ER->BS_ER ERE Estrogen Response Element (ERE) BS_ER->ERE Binds to Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Proliferation Cell Proliferation mRNA->Proliferation Leads to

References

Inter-Laboratory Comparison of Benzyl Salicylate-d4 Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the quantification of Benzyl Salicylate, utilizing Benzyl Salicylate-d4 (BeS-d4) as an internal standard. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on method selection and implementation. The data presented is a synthesis of published, validated analytical methods.

Data Presentation: Performance of Analytical Methods

Table 1: Performance Characteristics of a Validated GC-MS/MS Method [1][2][3]

ParameterPerformance Metric
Linearity (R²) 0.9992–0.9999
Limit of Detection (LOD) 0.023 ng/mL
Limit of Quantification (LOQ) 0.23 ng/mL
Intra-day Accuracy (%) 95.6–100.3
Inter-day Accuracy (%) 98.5–104.91
Intra-day Precision (RSD %) 2–13.7
Inter-day Precision (RSD %) 3.3–8.8

Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Related Salicylates *[4]

ParameterPerformance Metric
Limit of Detection (LOD) 0.4–0.6 ng/g
Limit of Quantification (LOQ) 1.3–2.0 ng/g
Variability (%) < 13.7
Recovery (%) 97–104

*Note: This method was validated for Benzyl Salicylate among other UV filters, but used Bisphenol A-d16 and Benzophenone-d10 as surrogate internal standards, not specifically this compound.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. The following sections outline the experimental protocols for the GC-MS/MS method that explicitly utilizes this compound.

GC-MS/MS Method for Analysis in Human Skin and Hair [1][2][3]

  • Sample Preparation:

    • Fortification of samples with this compound internal standard.

    • Extraction of analytes from the matrix.

    • Sample clean-up prior to analysis.

  • Instrumentation: Gas chromatograph coupled with a triple quadrupole mass spectrometer (GC-MS/MS).

  • Chromatographic Conditions:

    • Column: Agilent DB-5MS (30 m x 0.25 mm, 0.25 µm).[5]

    • Inlet: MMI, 4 mm Ultra Inert liner, single taper with wool.[5]

    • Injection Volume: 1 µL.[5]

    • Injection Mode: Splitless.[5]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[5]

    • Oven Temperature Program: Initial temperature of 45°C for 2 min, ramped at 12°C/min to 325°C, and held for 11 min.[5]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).[1][2]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).[1][2]

    • Mass Transitions for Benzyl Salicylate (BeS):

      • Quantifier: m/z 285 → 91[1][2]

      • Qualifier: m/z 210 → 181[1][2]

    • Mass Transitions for this compound (BeS-d4):

      • Quantifier: m/z 289 → 91[1][2]

      • Qualifier: m/z 214 → 185[1][2]

Mandatory Visualization

The following diagrams illustrate the analytical workflow and the logical relationship in the quantification of Benzyl Salicylate using its deuterated internal standard.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Quantification Sample Biological Sample (e.g., Skin, Hair) Spike Spike with This compound Sample->Spike Extraction Analyte Extraction Spike->Extraction Cleanup Sample Clean-up Extraction->Cleanup GCMS GC-MS/MS Analysis Cleanup->GCMS Data Data Acquisition (MRM) GCMS->Data Ratio Calculate Peak Area Ratio (BeS / BeS-d4) Data->Ratio Concentration Determine BeS Concentration Ratio->Concentration Curve Calibration Curve Curve->Concentration

Caption: General workflow for the quantification of Benzyl Salicylate using an internal standard.

cluster_msms Tandem Mass Spectrometry (MS/MS) BeS Benzyl Salicylate (Analyte) Precursor_BeS Precursor Ion (BeS) m/z 285 BeS->Precursor_BeS BeSd4 This compound (Internal Standard) Precursor_BeSd4 Precursor Ion (BeS-d4) m/z 289 BeSd4->Precursor_BeSd4 Product_BeS_quant Product Ion (Quantifier) m/z 91 Precursor_BeS->Product_BeS_quant Quantifier Transition Product_BeS_qual Product Ion (Qualifier) m/z 181 Precursor_BeS->Product_BeS_qual Qualifier Transition Product_BeSd4_quant Product Ion (Quantifier) m/z 91 Precursor_BeSd4->Product_BeSd4_quant Quantifier Transition Product_BeSd4_qual Product Ion (Qualifier) m/z 185 Precursor_BeSd4->Product_BeSd4_qual Qualifier Transition

Caption: MRM transitions for Benzyl Salicylate and its deuterated internal standard.

References

The Analytical Edge: Benzyl Salicylate-d4 as a High-Performing Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative analytical chemistry, particularly within the realms of pharmaceutical development and safety assessment, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. For the analysis of Benzyl Salicylate, a common fragrance ingredient and UV filter, the deuterated analogue, Benzyl Salicylate-d4, has emerged as a robust internal standard. This guide provides a comprehensive comparison of its performance, supported by experimental data, to assist researchers in making informed decisions for their analytical needs.

Performance Benchmarks: Accuracy and Precision

The primary role of an internal standard is to compensate for variations in sample preparation and instrument response. A stable, isotopically labeled internal standard like this compound is considered the gold standard as it co-elutes with the analyte and behaves similarly during extraction and ionization, but is distinguishable by its mass-to-charge ratio (m/z).

A key study validating a gas chromatography-tandem mass spectrometry (GC-MS/MS) method for the quantification of Benzyl Salicylate in skin and hair samples demonstrated the excellent performance of this compound as an internal standard. The method exhibited high linearity, with coefficients of determination (R²) ranging from 0.9992 to 0.9999.[1][2] The limit of detection (LOD) and limit of quantification (LOQ) were established at 0.023 ng/mL and 0.23 ng/mL, respectively, showcasing the method's high sensitivity.[1][2]

The accuracy and precision of the method, underpinned by the use of this compound, were rigorously evaluated at three different quality control (QC) concentrations. The results, summarized in the table below, highlight the reliability of this internal standard for quantitative analysis.

Quality Control (QC) LevelConcentration (ng/mL)Intra-day Accuracy (%)Inter-day Accuracy (%)Intra-day Precision (RSD %)Inter-day Precision (RSD %)
Low11.595.6 - 100.398.5 - 104.912.0 - 13.73.3 - 8.8
Medium11595.6 - 100.398.5 - 104.912.0 - 13.73.3 - 8.8
High115095.6 - 100.398.5 - 104.912.0 - 13.73.3 - 8.8

Data sourced from James et al., 2019.[1][2]

Comparative Analysis with an Alternative Internal Standard

A validated GC-MS/MS method for Methyl Salicylate using Methyl Salicylate-d4 as the internal standard demonstrated excellent accuracy and precision. This provides a valuable point of reference for the performance expectations of a deuterated internal standard for a related salicylate ester.

Internal StandardAnalyteMethodAccuracy (%)Precision (RSD %)
This compound Benzyl SalicylateGC-MS/MSIntra-day: 95.6 - 100.3Inter-day: 98.5 - 104.91Intra-day: 2.0 - 13.7Inter-day: 3.3 - 8.8
Methyl Salicylate-d4 Methyl SalicylateGC-MS/MSIntra-day: 100.28 - 102.03Inter-day: 99.48 - 102.33Intra-day: 1.43 - 2.35Inter-day: 1.91 - 2.97

Performance data for Methyl Salicylate-d4 is for illustrative comparison of a similar internal standard.

The data suggests that isotopically labeled internal standards provide a high degree of accuracy and precision for the analysis of salicylate esters. The choice of this compound for Benzyl Salicylate analysis is therefore well-supported by the performance of analogous internal standards for similar analytes.

Experimental Protocol: Quantification of Benzyl Salicylate using GC-MS/MS

This section outlines a typical experimental workflow for the quantification of Benzyl Salicylate in a given matrix, utilizing this compound as the internal standard.

1. Sample Preparation

  • Spiking: To each sample, a known concentration of this compound internal standard solution is added at the beginning of the extraction process.

  • Extraction: The extraction method will vary depending on the sample matrix (e.g., liquid-liquid extraction for biological fluids, solvent extraction for solid samples). The goal is to efficiently extract both the analyte and the internal standard.

  • Clean-up: A clean-up step, such as solid-phase extraction (SPE), may be necessary to remove interfering matrix components.

  • Derivatization (if necessary): For GC analysis, derivatization may be employed to improve the volatility and chromatographic properties of the analyte and internal standard.

2. GC-MS/MS Analysis

  • Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS) is used for analysis.

  • Chromatographic Conditions:

    • Column: A suitable capillary column (e.g., DB-5ms) is used for separation.

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An optimized temperature gradient is used to ensure good separation and peak shape.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.

    • MRM Transitions:

      • Benzyl Salicylate (Quantifier): m/z 285 → 91[1][2]

      • Benzyl Salicylate (Qualifier): m/z 210 → 181[1][2]

      • This compound (Quantifier): m/z 289 → 91[1][2]

      • This compound (Qualifier): m/z 214 → 185[1][2]

3. Data Analysis

  • Quantification: The concentration of Benzyl Salicylate in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of Benzyl Salicylate and a constant concentration of this compound.

Visualizing the Workflow

The following diagram illustrates the logical flow of using an internal standard in a typical quantitative analytical workflow.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with This compound (IS) Sample->Spike Extract Extraction Spike->Extract Cleanup Sample Clean-up (e.g., SPE) Extract->Cleanup GC_MSMS GC-MS/MS Analysis (MRM Mode) Cleanup->GC_MSMS Inject Peak_Integration Peak Area Integration GC_MSMS->Peak_Integration Acquire Data Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration Calibration Curve Comparison Ratio_Calculation->Calibration Quantification Final Concentration Determination Calibration->Quantification

Caption: Analytical workflow for quantitative analysis using an internal standard.

Conclusion

The available data strongly supports the use of this compound as a highly accurate and precise internal standard for the quantification of Benzyl Salicylate. Its performance, characterized by excellent linearity, low detection limits, and high accuracy and precision, makes it an ideal choice for demanding analytical applications in research, drug development, and regulatory compliance. The use of such a well-performing, isotopically labeled internal standard is crucial for generating reliable and defensible analytical data.

References

A Comparative Guide to the Quantification of Benzyl Salicylate-d4: GC-MS/MS vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking robust and reliable methods for the quantification of Benzyl Salicylate-d4, this guide provides a detailed comparison of two powerful analytical techniques: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document outlines the performance characteristics, linearity, and range of each method, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.

Performance Characteristics at a Glance

The choice between GC-MS/MS and LC-MS/MS for the quantification of Benzyl Salicylate and its deuterated internal standard, this compound, depends on several factors including the required sensitivity, the complexity of the sample matrix, and the desired analytical range. Both techniques offer excellent linearity and sensitivity, as detailed in the comparative table below.

ParameterGC-MS/MS with this compoundLC-MS/MS
**Linearity (R²) **0.9992–0.9999[1][2][3]>0.99
Limit of Detection (LOD) 0.023 ng/mL[1][2][3]0.4 - 0.6 ng/g[4]
Limit of Quantification (LOQ) 0.23 ng/mL[1][2][3]1.3 - 2.0 ng/g[4]
Typical Analytical Range 0.23 ng/mL to >1150 ng/mL2 ng/g to >500 ng/g
Internal Standard This compoundBisphenol A-d16 (surrogate)[4]
Ionization Technique Electron Ionization (EI)[2]Atmospheric Pressure Chemical Ionization (APCI)[4]

In-Depth Method Comparison

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

The GC-MS/MS method, utilizing this compound as an internal standard, demonstrates exceptional sensitivity and linearity for the quantification of Benzyl Salicylate. This technique is particularly well-suited for volatile and semi-volatile compounds and offers high specificity through the use of multiple reaction monitoring (MRM).

Experimental Protocol:

A detailed experimental workflow for the GC-MS/MS analysis is outlined below. The method involves sample extraction, followed by chromatographic separation and mass spectrometric detection.

GCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing Sample Sample (e.g., skin, hair) Spike Spike with Benzyl Salicylate-d4 (Internal Standard) Sample->Spike Extraction Solvent Extraction Spike->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration GC_Injection GC Injection Concentration->GC_Injection GC_Separation Chromatographic Separation (e.g., DB-5ms column) GC_Injection->GC_Separation EI_Ionization Electron Ionization (EI) GC_Separation->EI_Ionization Mass_Analysis Tandem Mass Spectrometry (MRM Detection) EI_Ionization->Mass_Analysis Quantification Quantification based on Analyte/IS Ratio Mass_Analysis->Quantification Results Concentration Results Quantification->Results

GC-MS/MS Experimental Workflow

The mass transitions monitored for Benzyl Salicylate are m/z 285 → 91 (quantifier) and m/z 210 → 181 (qualifier), while for the internal standard this compound, the transitions are m/z 289 → 91 (quantifier) and m/z 214 → 185 (qualifier).[1][2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a powerful alternative for the analysis of a broader range of compounds, including those that are less volatile or thermally labile. This method also demonstrates excellent sensitivity and is suitable for complex matrices.

Experimental Protocol:

The workflow for LC-MS/MS analysis typically involves liquid-liquid extraction followed by chromatographic separation and detection.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (e.g., placental tissue) Extraction Extraction with Ethyl Acetate Sample->Extraction Cleanup Clean-up by Centrifugation Extraction->Cleanup LC_Injection LC Injection Cleanup->LC_Injection LC_Separation Chromatographic Separation (e.g., C18 column) LC_Injection->LC_Separation APCI_Ionization APCI Ionization LC_Separation->APCI_Ionization Mass_Analysis Tandem Mass Spectrometry APCI_Ionization->Mass_Analysis Quantification Quantification using Surrogate Standard Mass_Analysis->Quantification Results Concentration Results Quantification->Results

LC-MS/MS Experimental Workflow

In a reported method for the analysis of UV-filters including Benzyl Salicylate, Bisphenol A-d16 was used as a surrogate internal standard for quantification in negative mode using an Atmospheric Pressure Chemical Ionization (APCI) interface.[4]

Conclusion

Both GC-MS/MS and LC-MS/MS are highly effective techniques for the quantification of Benzyl Salicylate. The GC-MS/MS method, with the use of the deuterated internal standard this compound, offers slightly lower limits of detection and a well-established, high level of linearity. The LC-MS/MS method provides a versatile alternative, particularly for more complex sample matrices or for analytes that are not amenable to gas chromatography. The choice of method will ultimately be guided by the specific requirements of the study, including the nature of the sample, the required sensitivity, and the available instrumentation. This guide provides the necessary data to make an informed decision for your analytical needs.

References

Quantitative Analysis of Benzyl Salicylate: A Comparative Guide to Internal Standards and Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of benzyl salicylate is crucial in various matrices. This guide provides a comparative overview of analytical methodologies, focusing on the performance of Benzyl Salicylate-d4 as an internal standard and offering insights into alternative approaches.

This document details the limit of quantification (LOQ) for this compound, presents a comparison with other deuterated internal standards, and outlines the experimental protocols for two prominent analytical techniques: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Performance Comparison of Analytical Methods

The choice of analytical methodology and internal standard is paramount for achieving reliable and sensitive quantification of benzyl salicylate. Below is a summary of the performance characteristics of different methods based on available experimental data.

Analytical MethodInternal StandardAnalyteLimit of Quantification (LOQ)Key Performance Characteristics
GC-MS/MS This compoundBenzyl Salicylate0.23 ng/mL[1][2]Linearity: R² = 0.9992-0.9999Accuracy (Intra-day): 95.6-100.3%Accuracy (Inter-day): 98.5-104.91%Precision (Intra-day RSD): 2-13.7%Precision (Inter-day RSD): 3.3-8.8%[1][2]
LC-MS/MS Bisphenol A-d16 (surrogate)Benzyl Salicylate1.3 - 2.0 ng/g[3]Variability: < 13.7%Recovery: 97% to 104%[3]
HR-LC-MS d4-Salicylic AcidSalicylic Acid (metabolite)Not explicitly stated for the standard, but used for quantification of the metabolite.Used for the determination of salicylic acid, the primary hydrolysis product of benzyl salicylate.[4]

Experimental Protocols

Detailed methodologies are essential for replicating and comparing analytical results. The following sections outline the key experimental parameters for the GC-MS/MS and LC-MS/MS methods.

GC-MS/MS Method for Benzyl Salicylate using this compound

This method is optimized for the analysis of benzyl salicylate in human skin and hair.

Sample Preparation:

  • Specific sample preparation steps for skin and hair would involve extraction with a suitable organic solvent.

Gas Chromatography (GC) Conditions:

  • The specific column, temperature program, and injection parameters would be detailed in the source methodology.

Mass Spectrometry (MS) Conditions:

  • Ionization: Electron Ionization (EI)

  • Mode: Multiple Reaction Monitoring (MRM)

  • Mass Transitions:

    • Benzyl Salicylate (Quantifier): m/z 285 → 91[1][2]

    • Benzyl Salicylate (Qualifier): m/z 210 → 181[1][2]

    • This compound (Quantifier): m/z 289 → 91[1][2]

    • This compound (Qualifier): m/z 214 → 185[1][2]

LC-MS/MS Method for Benzyl Salicylate

This method is suitable for the determination of benzyl salicylate in human placental tissue.

Sample Preparation:

  • Extraction of analytes from the sample using ethyl acetate.

  • Clean-up step involving centrifugation.[3]

Liquid Chromatography (LC) Conditions:

  • The specific column, mobile phase composition, and gradient elution profile would be detailed in the source methodology.

Mass Spectrometry (MS) Conditions:

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI)[3]

  • Internal Standard: Bisphenol A-d16 was used as a surrogate for the determination of benzyl salicylate in negative ionization mode.[3]

Analytical Workflow and Signaling Pathway Diagrams

To visually represent the processes involved, the following diagrams have been generated using the DOT language.

cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Skin, Hair, Placenta) Extraction Solvent Extraction Sample->Extraction Cleanup Centrifugation / SPE Extraction->Cleanup Chromatography GC or LC Separation Cleanup->Chromatography MassSpec Tandem Mass Spectrometry (MS/MS) Chromatography->MassSpec Quantification Quantification using Internal Standard MassSpec->Quantification Results Concentration Results Quantification->Results

Caption: General analytical workflow for the quantification of benzyl salicylate.

BenzylSalicylate Benzyl Salicylate Hydrolysis Hydrolysis (in vivo/in vitro) BenzylSalicylate->Hydrolysis SalicylicAcid Salicylic Acid Hydrolysis->SalicylicAcid BenzylAlcohol Benzyl Alcohol Hydrolysis->BenzylAlcohol

Caption: Metabolic pathway of benzyl salicylate to salicylic acid and benzyl alcohol.

References

Cross-Validation of Analytical Methods for Benzyl Salicylate Utilizing Benzyl Salicylate-d4 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methodologies for the quantification of Benzyl Salicylate, a common fragrance ingredient and potential allergen, using its deuterated analogue, Benzyl Salicylate-d4, as an internal standard. The use of a stable isotope-labeled internal standard is crucial for correcting analytical variability and ensuring accurate quantification in complex matrices. This document details a validated Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method and presents an alternative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach, offering insights into their respective experimental protocols and performance characteristics.

Method 1: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

This section details a robust and validated GC-MS/MS method for the quantification of Benzyl Salicylate in human skin and hair samples, employing this compound for isotope-dilution.[1][2]

Experimental Protocol

1. Sample Preparation:

  • Matrix: Human skin and hair samples.

  • Extraction: Samples are extracted with an appropriate organic solvent.

  • Internal Standard Spiking: this compound is added to the sample extracts.

  • Derivatization (if necessary): Depending on the specific methodology, derivatization may be employed to improve the chromatographic properties of the analyte.

2. Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 7000C triple quadrupole mass spectrometer or equivalent.

  • Ionization Mode: Electron Ionization (EI).

3. Chromatographic and Mass Spectrometric Conditions:

  • GC Column: HP-5ms (30 m × 0.25 mm, 0.25 µm) or similar.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An optimized temperature gradient is used to ensure the separation of Benzyl Salicylate from other matrix components.

  • Mass Spectrometry Mode: Multiple Reaction Monitoring (MRM) is utilized for high selectivity and sensitivity.

  • MRM Transitions:

    • Benzyl Salicylate (Quantifier): m/z 285 → 91[1]

    • Benzyl Salicylate (Qualifier): m/z 210 → 181[1]

    • This compound (Quantifier): m/z 289 → 91[1]

    • This compound (Qualifier): m/z 214 → 185[1]

Data Presentation: Performance Characteristics of the GC-MS/MS Method
Performance ParameterResult
Linearity (R²) 0.9992–0.9999[1]
Limit of Detection (LOD) 0.023 ng/mL[1]
Limit of Quantification (LOQ) 0.23 ng/mL[1]
Intra-day Accuracy 95.6–100.3%[1]
Inter-day Accuracy 98.5–104.91%[1]
Intra-day Precision (RSD%) 2–13.7%[1]
Inter-day Precision (RSD%) 3.3–8.8%[1]

Experimental Workflow: GC-MS/MS Analysis

GCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing Sample Skin/Hair Sample Extraction Solvent Extraction Sample->Extraction Spiking Spike with This compound Extraction->Spiking GC_Injection GC Injection Spiking->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MS_Analysis MRM Analysis (Triple Quadrupole) Ionization->MS_Analysis Quantification Quantification using Isotope Dilution MS_Analysis->Quantification Results Final Concentration Quantification->Results

Caption: Workflow for Benzyl Salicylate quantification by GC-MS/MS.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - An Alternative Approach

While a validated LC-MS/MS method employing this compound for direct cross-validation was not identified in the reviewed literature, this section outlines a representative LC-MS/MS protocol for the analysis of Benzyl Salicylate in a biological matrix. It is important to note that this particular method utilized different surrogate internal standards (Bisphenol A-d16 and benzophenone-d10) and therefore, its performance data is not directly comparable for a formal cross-validation with the GC-MS/MS method using this compound.[3]

Experimental Protocol

1. Sample Preparation:

  • Matrix: Human placental tissue.[3]

  • Extraction: Analytes are extracted from the tissue samples using ethyl acetate.[3]

  • Internal Standard Spiking: A solution containing surrogate internal standards (e.g., Bisphenol A-d16 and benzophenone-d10) is added.[3]

  • Clean-up: The extract undergoes a clean-up step, such as centrifugation, to remove particulates.[3]

2. Instrumentation:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI).[3]

3. Chromatographic and Mass Spectrometric Conditions:

  • LC Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient elution using a mixture of aqueous and organic solvents (e.g., water and acetonitrile with additives like formic acid or ammonium formate).

  • Flow Rate: Optimized for the specific column and separation.

  • Mass Spectrometry Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for Benzyl Salicylate and the chosen internal standards would be determined and optimized.

Data Presentation: Performance Characteristics of a Representative LC-MS/MS Method

The following data is from the analysis of several UV-filters, including Benzyl Salicylate, in human placental tissue using surrogate internal standards.[3]

Performance ParameterResult
Limit of Detection (LOD) 0.4–0.6 ng/g[3]
Limit of Quantification (LOQ) 1.3–2.0 ng/g[3]
Variability (RSD%) < 13.7%[3]
Recovery 97–104%[3]

Experimental Workflow: LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Placental Tissue Sample Extraction Ethyl Acetate Extraction Sample->Extraction Spiking Spike with Surrogate IS Extraction->Spiking Cleanup Centrifugation Spiking->Cleanup LC_Injection LC Injection Cleanup->LC_Injection Separation Chromatographic Separation LC_Injection->Separation Ionization APCI Separation->Ionization MS_Analysis MRM Analysis (Triple Quadrupole) Ionization->MS_Analysis Quantification Quantification using Internal Standards MS_Analysis->Quantification Results Final Concentration Quantification->Results

Caption: Workflow for Benzyl Salicylate quantification by LC-MS/MS.

Comparison and Conclusion

Both GC-MS/MS and LC-MS/MS are powerful techniques for the quantification of Benzyl Salicylate in complex biological matrices. The choice of method often depends on the specific requirements of the study, including the nature of the analyte, the complexity of the matrix, and the desired sensitivity.

  • GC-MS/MS: This method is well-suited for the analysis of volatile and semi-volatile compounds like Benzyl Salicylate. The detailed validation data presented demonstrates high accuracy, precision, and sensitivity. The use of this compound as an internal standard ensures reliable quantification by correcting for matrix effects and variations during sample preparation and analysis.

  • LC-MS/MS: This technique offers an alternative for compounds that may not be readily amenable to GC analysis without derivatization. While a directly comparable method using this compound was not found, the representative protocol highlights the feasibility of LC-MS/MS for this application. The use of appropriate internal standards is paramount for achieving accurate results.

For a formal cross-validation of methods, it is essential to use the same internal standard, in this case, this compound, in both the GC-MS/MS and LC-MS/MS assays and to analyze the same set of quality control samples and incurred samples. This would provide a direct comparison of the performance of the two techniques for the specific application.

References

Benzyl Salicylate-d4: A Performance Guide for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioanalysis, the accuracy and reliability of quantitative methods are paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). This guide provides a comparative overview of the performance of Benzyl Salicylate-d4 as an internal standard in different sample matrices, supported by available experimental data and detailed protocols.

The Critical Role of Deuterated Internal Standards

Deuterated internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry. By incorporating deuterium atoms, the mass of the molecule is increased, allowing it to be distinguished from the endogenous, non-labeled analyte by the mass spectrometer. Crucially, the physicochemical properties of the deuterated standard closely mimic those of the analyte. This structural similarity ensures that the internal standard experiences similar extraction efficiencies, ionization suppression or enhancement due to matrix effects, and chromatographic retention times. This co-elution and similar behavior allow for accurate correction of variations that can occur during sample preparation and analysis, ultimately leading to more precise and accurate quantification of the target analyte.

Performance of this compound in Skin and Hair Matrices

A key application of this compound has been demonstrated in the quantification of Benzyl Salicylate in human skin and hair samples. A study by James et al. (2019) provides valuable performance data for a validated GC-MS/MS method.

Table 1: Performance of this compound in Skin and Hair (GC-MS/MS)
ParameterPerformance Metric
Limit of Detection (LOD) 0.023 ng/mL
Limit of Quantification (LOQ) 0.23 ng/mL
**Linearity (R²) **0.9992 - 0.9999
Intra-day Accuracy 95.6% - 100.3%
Inter-day Accuracy 98.5% - 104.91%
Intra-day Precision (RSD %) 2% - 13.7%
Inter-day Precision (RSD %) 3.3% - 8.8%

Data sourced from James et al. (2019).[1]

The data presented in Table 1 demonstrates the excellent performance of this compound as an internal standard in complex matrices like skin and hair. The high accuracy and precision, both within and between analytical runs, underscore its effectiveness in compensating for analytical variability.

Experimental Protocol: Quantification of Benzyl Salicylate in Skin and Hair

The following is a summary of the experimental workflow for the analysis of Benzyl Salicylate in skin and hair samples using this compound as an internal standard.

experimental_workflow_skin_hair cluster_sample_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Interpretation sample Skin or Hair Sample add_is Spike with this compound sample->add_is extraction Solvent Extraction add_is->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant derivatization Derivatization (if necessary) supernatant->derivatization injection Inject Sample Extract derivatization->injection separation Gas Chromatography Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection Triple Quadrupole MS/MS Detection (MRM Mode) ionization->detection quantification Quantification using Analyte/IS Ratio detection->quantification result Concentration of Benzyl Salicylate quantification->result

Caption: Workflow for Benzyl Salicylate analysis in skin and hair.

Methodology Details:

  • Sample Preparation: Skin and hair samples are spiked with a known concentration of this compound. The analytes are then extracted using an appropriate organic solvent. Following centrifugation, the supernatant is collected for analysis.

  • GC-MS/MS Analysis: The extract is injected into a gas chromatograph for separation. The components are then ionized using electron ionization and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Quantification: The concentration of Benzyl Salicylate is determined by comparing its peak area to the peak area of this compound.

Performance in Other Biological Matrices: A Data Gap

While the performance of this compound is well-documented for skin and hair analysis, there is a notable lack of publicly available data on its direct use and performance in other common biological matrices such as plasma, urine, and tissue homogenates.

In a study determining the presence of various UV filters in human placental tissue, a surrogate deuterated internal standard, Bisphenol A-d16, was used for the quantification of Benzyl Salicylate. The study reported overall recovery rates for spiked samples ranging from 97% to 104%, which suggests good method performance, but does not provide specific data on the behavior of this compound itself.[2]

The absence of direct comparative studies of this compound across different matrices necessitates a more generalized approach to its application in matrices like plasma and urine. The principles of its use remain the same, and its utility in mitigating matrix effects is expected to be comparable to what is observed in skin and hair.

Illustrative Workflow for Plasma Analysis

Based on common practices for bioanalytical method development, a typical workflow for the analysis of Benzyl Salicylate in plasma using this compound as an internal standard is proposed below.

experimental_workflow_plasma cluster_sample_prep Plasma Sample Preparation cluster_analysis_lcms LC-MS/MS Analysis cluster_data_plasma Data Interpretation plasma_sample Plasma Sample add_is_plasma Spike with this compound plasma_sample->add_is_plasma protein_precip Protein Precipitation (e.g., Acetonitrile) add_is_plasma->protein_precip centrifuge_plasma Centrifugation protein_precip->centrifuge_plasma supernatant_plasma Collect Supernatant centrifuge_plasma->supernatant_plasma evaporation Evaporation & Reconstitution supernatant_plasma->evaporation injection_lcms Inject Reconstituted Sample evaporation->injection_lcms separation_lcms Liquid Chromatography Separation injection_lcms->separation_lcms ionization_lcms Electrospray Ionization (ESI) separation_lcms->ionization_lcms detection_lcms Triple Quadrupole MS/MS Detection (MRM Mode) ionization_lcms->detection_lcms quantification_lcms Quantification using Analyte/IS Ratio detection_lcms->quantification_lcms result_plasma Concentration of Benzyl Salicylate quantification_lcms->result_plasma

Caption: Proposed workflow for Benzyl Salicylate analysis in plasma.

Considerations for Method Development and Validation

When developing and validating an analytical method using this compound, several key aspects should be thoroughly evaluated:

  • Matrix Effects: A quantitative assessment of matrix effects should be performed. This typically involves comparing the response of the analyte in the presence of the matrix (post-extraction spike) to the response in a neat solution. The co-eluting nature of a deuterated internal standard is expected to compensate for these effects.

  • Recovery: The extraction recovery of both Benzyl Salicylate and this compound should be determined to ensure the efficiency and consistency of the sample preparation process.

  • Stability: The stability of this compound should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage, to ensure its integrity throughout the analytical process.

  • Comparison with Alternatives: While this compound is theoretically the ideal internal standard, in its absence, other structurally similar compounds or different deuterated standards have been used. However, these alternatives may not perfectly mimic the behavior of the analyte, potentially leading to less accurate results. The use of a non-ideal internal standard should be carefully justified and validated.

Conclusion

This compound has demonstrated excellent performance as an internal standard for the quantification of Benzyl Salicylate in complex matrices such as skin and hair. Its use provides high levels of accuracy and precision, which are essential for reliable bioanalytical data. While specific performance data in other key biological matrices like plasma and urine is currently limited in the public domain, the fundamental principles of using a deuterated internal standard suggest that it would offer similar advantages in these matrices.

References

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